CTNNB1
Description
Significance of CTNNB1 as a Dual-Function Protein
This compound is recognized as a dual-function protein, playing critical roles in two distinct yet interconnected cellular processes: cell-cell adhesion and gene transcription. patsnap.comwikipedia.orgnih.govnih.gov
In its role in cell-cell adhesion, this compound is a crucial component of adherens junctions (AJs), which are essential for maintaining tissue architecture and providing mechanical stability to cell layers. patsnap.comwikipedia.orgnih.govgenecards.orgmedlineplus.gov At the plasma membrane, this compound binds to cadherin cell adhesion molecules, effectively linking them to the actin cytoskeleton. This interaction is vital for sticking cells together and facilitating communication between them. medlineplus.govcurethis compound.orgpatsnap.comgenecards.org
Concurrently, this compound acts as a key intracellular signal transducer within the canonical Wnt signaling pathway. medlineplus.govcurethis compound.orgpatsnap.comwikipedia.orgnih.govgenecards.orgcreative-diagnostics.comneweastbio.comneweastbio.com In the presence of Wnt signals, this compound is stabilized and accumulates in the cytoplasm before translocating into the nucleus. curethis compound.orgpatsnap.comnih.govresearchgate.net Once in the nucleus, it functions as a transcriptional co-activator, associating with T-cell factor/lymphoid enhancer factor (TCF/LEF) family transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and migration. curethis compound.orgpatsnap.comnih.govresearchgate.net This dual functionality highlights this compound's intricate involvement in both structural integrity and dynamic cellular regulation.
The dual functions of this compound are summarized in Table 1.
| Functional Role | Key Mechanism / Interaction | Cellular Processes |
| Cell Adhesion | Component of adherens junctions; links cadherins to actin cytoskeleton. medlineplus.govpatsnap.comwikipedia.orgnih.govgenecards.org | Cell-cell sticking, tissue architecture maintenance, cell communication. medlineplus.govcurethis compound.orgpatsnap.comgenecards.org |
| Gene Transcription | Key effector of Wnt signaling pathway; transcriptional co-activator with TCF/LEF. medlineplus.govpatsnap.comwikipedia.orgnih.govnih.gov | Cell proliferation, differentiation, migration, embryonic development, stem cell renewal. curethis compound.orgpatsnap.comnih.govresearchgate.net |
Overview of this compound's Role in Cellular Homeostasis and Disease Pathogenesis
This compound plays a critical role in maintaining cellular homeostasis, which encompasses processes like embryonic development, stem cell renewal, and tissue maintenance. medlineplus.govcurethis compound.orgpatsnap.comnih.govresearchgate.netnih.govarvojournals.org Its levels are tightly regulated in healthy cells by a destruction complex that targets the protein for degradation when Wnt signals are absent. patsnap.comnih.govresearchgate.netnih.gov
However, dysregulation of this compound is closely linked to the pathogenesis of a wide range of diseases, primarily due to its central role in the Wnt signaling pathway. patsnap.com Mutations in the this compound gene or other components of the Wnt pathway can lead to inappropriate stabilization and constitutive activation of this compound. patsnap.com This aberrant accumulation of beta-catenin in the nucleus promotes unchecked cell proliferation and inhibits apoptosis, driving disease progression. medlineplus.govpatsnap.com
This compound in Cancer: this compound is classified as an oncogene because mutations in this gene can lead to the development of cancerous tumors. medlineplus.gov Gain-of-function mutations in this compound prevent the normal breakdown of beta-catenin, leading to its accumulation and subsequent promotion of uncontrolled cell division. medlineplus.gov High incidences of this compound mutations have been detected in various cancer types, with exon 3 being a frequent mutation hotspot. medlineplus.govnih.gov
Common cancers associated with this compound mutations include:
Colorectal cancer medlineplus.govmedlineplus.govcreative-diagnostics.comnih.govmycancergenome.org
Liver cancer (hepatocellular carcinoma) medlineplus.govmedlineplus.govcreative-diagnostics.comnih.govmycancergenome.org
Endometrial cancer medlineplus.govmedlineplus.govcreative-diagnostics.comnih.govmycancergenome.org
Ovarian cancer medlineplus.govmedlineplus.govcreative-diagnostics.commycancergenome.org
Thyroid cancer medlineplus.govmedlineplus.gov
Skin cancers, including melanoma and pilomatrix carcinoma medlineplus.govmedlineplus.govcreative-diagnostics.commycancergenome.org
Brain tumors, such as medulloblastoma and diffuse glioma medlineplus.govmedlineplus.govmycancergenome.org
Wilms tumor (a rare kidney cancer in children) medlineplus.govmedlineplus.gov
Desmoid tumors (aggressive but noncancerous growths arising from connective tissue) medlineplus.govmedlineplus.gov
Pilomatricomas (benign skin tumors) medlineplus.gov
Lung cancer (non-small cell lung carcinoma), where this compound mutations can also mediate resistance to targeted therapies mycancergenome.orgaacrjournals.org
Pancreatic ductal adenocarcinoma mycancergenome.org
Esophageal squamous cell carcinoma and gastric adenocarcinoma/squamous cell carcinoma mycancergenome.org
This compound in Neurodevelopmental Disorders (NDDs): Beyond cancer, this compound has been increasingly recognized for its involvement in neurodevelopmental disorders. nih.govrarediseases.orgfrontiersin.orgfrontiersin.orgmdpi.com Mutations in this compound can lead to the dysfunction of the Wnt signaling pathway, which is crucial for brain development, synaptic plasticity, neuronal apoptosis, and neurogenesis. researchgate.netnih.govfrontiersin.orgfrontiersin.org
The condition known as this compound syndrome (also called Neurodevelopmental Disorder with Spastic Diplegia and Visual Defects, or NEDSDV) is an autosomal-dominant neurodevelopmental disorder caused by de novo loss-of-function variants in the this compound gene. rarediseases.orgfrontiersin.orgmdpi.comnih.govThis compound-foundation.orgrarechromo.org
Key features and associated conditions of this compound-related NDDs include:
Intellectual disability and global developmental delays nih.govrarediseases.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.govThis compound-foundation.orgrarechromo.org
Speech delays and language disorders rarediseases.orgfrontiersin.orgThis compound-foundation.orgrarechromo.org
Abnormal muscle tone, including axial hypotonia and progressive spastic diplegia rarediseases.orgmdpi.comThis compound-foundation.orgrarechromo.org
Vision impairments, such as amblyopia, retinal detachment, and familial exudative vitreoretinopathy (FEVR) arvojournals.orgrarediseases.orgmdpi.comnih.govrarechromo.org
Distinct facial features and microcephaly rarediseases.orgmdpi.comnih.govrarechromo.org
Behavioral problems, including features of autism spectrum disorder and schizophrenia nih.govrarediseases.orgfrontiersin.orgmdpi.com
Feeding difficulties and oral-motor dyspraxia rarediseases.orgmdpi.com
Association with Norrie disease arvojournals.org
The involvement of this compound in various diseases is highlighted in Table 2.
| Disease Category | Specific Diseases / Conditions | Key Research Findings / Impact of Dysregulation |
| Cancers | Colorectal, Liver (Hepatocellular Carcinoma), Endometrial, Ovarian, Thyroid, Skin (Melanoma, Pilomatricoma, Pilomatrix Carcinoma), Medulloblastoma, Wilms Tumor, Desmoid Tumors, Lung Cancer, Pancreatic Ductal Adenocarcinoma, Esophageal Squamous Cell Carcinoma, Gastric Adenocarcinoma/Squamous Cell Carcinoma, Diffuse Glioma, Pineoblastoma. medlineplus.govmedlineplus.govcreative-diagnostics.comnih.govmycancergenome.orgaacrjournals.org | Gain-of-function mutations prevent beta-catenin breakdown, leading to accumulation and unchecked cell proliferation. medlineplus.govpatsnap.com Exon 3 is a mutation hotspot. medlineplus.govnih.gov Can mediate resistance to targeted therapies in lung cancer. aacrjournals.org |
| Neurodevelopmental Disorders | This compound Syndrome (NEDSDV), Intellectual Disability, Global Developmental Delay, Speech Delay, Autism Spectrum Disorder, Schizophrenia, Familial Exudative Vitreoretinopathy (FEVR), Norrie Disease. nih.govarvojournals.orgrarediseases.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.govThis compound-foundation.orgrarechromo.org | Loss-of-function mutations disrupt Wnt signaling, affecting brain development, synaptic plasticity, and neurogenesis. researchgate.netnih.govfrontiersin.orgfrontiersin.org Leads to cognitive impairment, motor delays, visual defects, and behavioral issues. rarediseases.orgmdpi.comnih.govrarechromo.org |
Properties
sequence |
SYLDSGIHF |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Molecular Architecture and Post Translational Dynamics of Ctnnb1
Post-Translational Modification Landscape and Regulatory Implications
Phosphorylation
Functional Consequences of Phosphorylation (e.g., stabilization, degradation, transcriptional activity modulation)
Phosphorylation is a primary regulatory mechanism for CTNNB1, critically determining its stability and subsequent cellular functions. In the absence of Wnt signaling, cytoplasmic this compound undergoes sequential phosphorylation at its N-terminal serine and threonine residues. royalsocietypublishing.orgoncotarget.comuniprot.org This process is initiated by casein kinase-1 (CK1), which phosphorylates Ser-45. royalsocietypublishing.orgoncotarget.com This priming phosphorylation then allows glycogen (B147801) synthase kinase-3 beta (GSK3B) to phosphorylate additional residues, specifically Thr-41, Ser-37, and Ser-33. royalsocietypublishing.orgoncotarget.complos.orgstjohnslabs.com
This multi-site phosphorylation creates a recognition motif for the E3 ubiquitin ligase complex, leading to this compound's ubiquitination and subsequent degradation by the proteasome. royalsocietypublishing.orgoncotarget.comuniprot.orgplos.orgontosight.ainih.gov Consequently, in the "Wnt off" state, this compound levels in the cytoplasm and nucleus are kept low. royalsocietypublishing.orgnih.gov
Conversely, mutations affecting these phosphorylation sites, particularly S33, S37, T41, and S45, prevent this compound from being phosphorylated by CK1 and GSK3B. oncotarget.comontosight.aireactome.orgontosight.ai This resistance to phosphorylation abrogates its interaction with the ubiquitin ligase machinery, leading to the accumulation and stabilization of this compound within the cell. oncotarget.comontosight.aireactome.orgontosight.ai Stabilized this compound then translocates to the nucleus, where it acts as a coactivator for transcription factors, thereby activating Wnt-responsive genes and promoting processes like cell proliferation. royalsocietypublishing.orgoncotarget.comuniprot.orgontosight.aiontosight.ai
Phosphorylation can also modulate this compound's transcriptional activity. For instance, phosphorylation at Ser-552 by AMPK promotes the stabilization of this compound, enhancing its TCF/LEF-mediated transcription. stjohnslabs.comgenecards.orguniprot.orgmybiosource.com Conversely, phosphorylation by SRC at Tyr-333 promotes interaction with PKM2, leading to transcription activation. uniprot.orgstjohnslabs.comgenecards.orguniprot.org
Here's a summary of key phosphorylation sites and their functional consequences:
Ubiquitination and Proteasomal Degradation Pathways (e.g., SCF(BTRC) E3 ligase complex)
The ubiquitination and subsequent proteasomal degradation of this compound are central to maintaining its low cytoplasmic levels in the absence of Wnt signaling. This process is orchestrated by a multi-protein "destruction complex." royalsocietypublishing.orgoncotarget.comuniprot.orgontosight.ainih.gov
The core of this degradation pathway involves the sequential phosphorylation of this compound, primarily by CK1 and GSK3B, as described above. royalsocietypublishing.orgoncotarget.complos.org Once phosphorylated, this compound becomes a substrate for the SCF(BTRC) E3 ligase complex. uniprot.orgplos.orgstjohnslabs.comgenecards.orguniprot.orgmybiosource.comjensenlab.orgideal-db.orggenecards.org The SCF(BTRC) complex, which includes BTRC (also known as β-TrCP), SKP1, CUL1, and RBX1, recognizes the phosphorylated this compound. jensenlab.orggenecards.org BTRC acts as the substrate recognition component, binding to the phosphorylated this compound. jensenlab.orgideal-db.org This binding leads to the ubiquitination of this compound, marking it for degradation. uniprot.orgplos.orgstjohnslabs.comgenecards.orguniprot.orgmybiosource.comjensenlab.orgideal-db.org
Ubiquitination involves the attachment of multiple ubiquitin molecules to the target protein, forming a polyubiquitin (B1169507) chain. cdnsciencepub.com Once a polyubiquitin chain of at least four ubiquitins is formed, the substrate is recognized and rapidly degraded by the 26S proteasome. cdnsciencepub.com This ubiquitin-proteasome pathway is a major intracellular system for protein degradation, regulating various cellular functions. cdnsciencepub.com
In addition to the SCF(BTRC) complex, other E3 ubiquitin ligase complexes, such as one containing UBE2D1, SIAH1, CACYBP/SIP, SKP1, APC, and TBL1X, also contribute to this compound's proteasomal degradation. uniprot.orgstjohnslabs.comgenecards.orguniprot.orgmybiosource.com Furthermore, this compound can be ubiquitinated and degraded following interaction with SOX9. uniprot.orgstjohnslabs.comuniprot.org Interestingly, ubiquitination via 'Lys-11'- and 'Lys-29'-linked ubiquitin chains by UBR5 can lead to this compound stabilization. uniprot.orgstjohnslabs.comgenecards.orguniprot.org
Other Post-Translational Modifications (e.g., S-nitrosylation, O-glycosylation, Deacetylation)
Beyond phosphorylation and ubiquitination, this compound is subject to other post-translational modifications that fine-tune its activity and localization.
S-nitrosylation: S-nitrosylation at Cys-619 within adherens junctions has been shown to promote VEGF-induced, NO-dependent endothelial cell permeability. This occurs by disrupting the interaction between this compound and E-cadherin, thereby mediating the disassembly of adherens junctions. uniprot.orggenecards.orguniprot.orgmybiosource.comstjohnslabs.comuva.nl
O-glycosylation: O-glycosylation at Ser-23 decreases the nuclear localization and transcriptional activity of this compound. Conversely, it increases its localization to the plasma membrane and enhances its interaction with E-cadherin (CDH1). uniprot.orggenecards.orguniprot.orgmybiosource.comstjohnslabs.com Other O-GlcNAcylation sites, such as Thr40, Thr41, and Thr112 at the N-terminus, have been identified, and increased O-GlcNAcylation can enhance this compound stability by decreasing its phosphorylation and ubiquitination. researchgate.net
Deacetylation: this compound can be deacetylated at Lys-49 by SIRT1. uniprot.orggenecards.orguniprot.orgmybiosource.comstjohnslabs.comuniprot.orgabcam.com Deacetylation can modulate this compound's nuclear translocation and its responsive gene expression, with histone deacetylase (HDAC) inhibitors decreasing nuclear this compound. nih.gov
These diverse modifications highlight the intricate regulatory mechanisms governing this compound's multifaceted roles in cellular processes.
Protein-Protein Interaction Networks of this compound
This compound's functional versatility stems from its ability to interact with a wide array of proteins, forming crucial complexes that mediate cell adhesion and Wnt signaling.
Interactions within Adherens Junctions (e.g., E-cadherin, α-catenin)
This compound is a critical component of cadherin-based adherens junctions, which are essential for cell-cell adhesion. royalsocietypublishing.orguniprot.orgmybiosource.comstjohnslabs.comuth.edu In this context, this compound forms a complex with E-cadherin (CDH1). uniprot.orguniprot.orgmybiosource.comstjohnslabs.comuth.edunih.gov This interaction is fundamental for maintaining the integrity of cell adhesion. uniprot.orguniprot.orgmybiosource.comstjohnslabs.com
The interaction with E-cadherin helps sequester a significant pool of this compound at the cell membrane, preventing its accumulation in the cytoplasm and nucleus. royalsocietypublishing.orguniprot.org While E-cadherin directly binds this compound, the stable association of α-catenin (CTNNA1) with this complex, and its direct binding to F-actin, has been a subject of debate. mybiosource.com However, α-catenin is generally considered to be part of the E-cadherin:catenin adhesion complex, potentially linking it to the actin cytoskeleton. mybiosource.com
Interactions within the Wnt Destruction Complex (e.g., APC, AXIN1, AXIN2, CSNK1A1, GSK3B)
In the absence of Wnt ligands, this compound is part of a large, multiprotein "destruction complex" in the cytoplasm. royalsocietypublishing.orguniprot.orgstjohnslabs.comnih.govuniprot.orgstjohnslabs.comuth.eduoup.combiorxiv.org This complex is responsible for promoting the phosphorylation and subsequent ubiquitination and degradation of this compound, thereby keeping its levels low. royalsocietypublishing.orguniprot.orgstjohnslabs.comontosight.ainih.govuniprot.orgstjohnslabs.comuth.eduoup.combiorxiv.orgdrugbank.com
Key components of the Wnt destruction complex and their interactions with this compound include:
APC (Adenomatous Polyposis Coli): APC is a scaffolding protein within the destruction complex that interacts with this compound. royalsocietypublishing.orguniprot.orgstjohnslabs.comuniprot.orgmybiosource.comstjohnslabs.comuth.eduoup.combiorxiv.orgdrugbank.comuniprot.orgaffbiotech.com It plays a crucial role in regulating this compound levels. biorxiv.org
AXIN1 and AXIN2: These are scaffolding proteins that are central to the destruction complex. They directly interact with this compound and are essential for its phosphorylation and degradation. royalsocietypublishing.orguniprot.orgstjohnslabs.comuniprot.orgstjohnslabs.comuth.eduoup.combiorxiv.orgdrugbank.comuniprot.orgaffbiotech.com AXIN1 interaction with this compound is regulated by CDK2 phosphorylation of AXIN1. genecards.org
CSNK1A1 (Casein Kinase 1 Alpha 1): CSNK1A1 (also referred to as CK1) initiates the phosphorylation cascade of this compound by phosphorylating Ser-45. royalsocietypublishing.orgoncotarget.comuniprot.orgplos.orgstjohnslabs.comuniprot.orgstjohnslabs.comuth.edubiorxiv.org This priming phosphorylation is crucial for subsequent GSK3B activity. royalsocietypublishing.orgoncotarget.comstjohnslabs.com
GSK3B (Glycogen Synthase Kinase 3 Beta): GSK3B is a key kinase in the destruction complex that phosphorylates this compound at multiple N-terminal serine and threonine residues (Thr-41, Ser-37, Ser-33) after priming by CK1. royalsocietypublishing.orgoncotarget.comuniprot.orgplos.orgstjohnslabs.comontosight.aiontosight.aiuniprot.orgmybiosource.comstjohnslabs.comuth.eduoup.combiorxiv.orgdrugbank.comuniprot.orgaffbiotech.com This phosphorylation marks this compound for ubiquitination and degradation. royalsocietypublishing.orgoncotarget.comuniprot.orgplos.orgstjohnslabs.comontosight.aiontosight.aiuniprot.orgmybiosource.comstjohnslabs.comdrugbank.com
When Wnt ligands are present, the destruction complex becomes inactive, leading to this compound dephosphorylation, stabilization, and accumulation. royalsocietypublishing.orguniprot.orgnih.govuniprot.orgstjohnslabs.combiorxiv.orgnih.govelifesciences.org
Interactions with Transcriptional Regulators (e.g., TCF/LEF family, BCL9, BCL9L, NR5A2, PML)
Upon stabilization and nuclear translocation, this compound acts as a coactivator for various transcription factors, thereby modulating gene expression. royalsocietypublishing.orguniprot.orgstjohnslabs.comuth.eduoup.com
Key transcriptional regulators that interact with this compound include:
TCF/LEF family (T-cell factor/lymphoid enhancer factor): this compound directly binds to members of the TCF/LEF family (e.g., TCF7L2/TCF4, LEF1) in the nucleus. royalsocietypublishing.orgoncotarget.comuniprot.orgstjohnslabs.comreactome.orggenecards.orguniprot.orgmybiosource.comstjohnslabs.comuniprot.orguth.eduoup.comnih.govelifesciences.orguniprot.org This interaction activates Wnt-responsive genes, which are crucial for processes like cell proliferation and differentiation. royalsocietypublishing.orguniprot.orgstjohnslabs.comontosight.aiontosight.aistjohnslabs.comuniprot.orguth.eduoup.comnih.govelifesciences.org
BCL9 (B-cell CLL/lymphoma 9) and BCL9L (B-cell CLL/lymphoma 9-like): this compound interacts with BCL9 and BCL9L, which act as cofactors in the Wnt/β-catenin signaling pathway, facilitating its transcriptional activity. uniprot.orggenecards.orguniprot.org
NR5A2 (Nuclear Receptor Subfamily 5 Group A Member 2): this compound acts as a coactivator for NR5A2, influencing the transcription of specific genes. uniprot.orggenecards.orguniprot.orguniprot.orgoup.com
PML (Promyelocytic Leukemia Protein): The this compound and TCF7L2/TCF4 complex interacts with PML (specifically isoform PML-4). genecards.orguniprot.org this compound has been shown to disrupt PML function and PML-NB (nuclear body) formation by inhibiting RANBP2-mediated sumoylation of PML. uniprot.orguniprot.orgstjohnslabs.comuth.eduuniprot.org This interaction can also affect the transactivation of certain β-catenin-responsive genes. researchgate.net
Novel or Context-Specific Interacting Partners
This compound participates in an expansive and dynamic network of protein-protein interactions, extending beyond its well-established roles in the core Wnt signaling pathway and cell adhesion complexes. These interactions are often context-dependent, revealing nuanced regulatory mechanisms and diverse functional implications.
Complex Formation and Regulatory Modulators : this compound has been observed to form a complex with APPL1, RUVBL2, APPL2, Histone Deacetylase 1 (HDAC1), and Histone Deacetylase 2 (HDAC2, also known as HDAC2) citeab.com. Interferon Regulatory Factor 2 Binding Protein Like (IRF2BPL) interacts with this compound and mediates its ubiquitination and subsequent degradation citeab.com. Additionally, this compound interacts with Autocrine Motility Factor Receptor (AMFR) and LMBR1L citeab.com. FLYWCH1, when unphosphorylated, interacts with this compound, potentially preventing its interaction with TCF4 and thus regulating transcription citeab.com. Activity-Dependent Neuroprotector Homeobox Protein (ADNP) directly interacts with the central armadillo domains of this compound, leading to its stabilization by modulating GSK3B phosphorylation citeab.com. The deubiquitinating enzyme FAM, also known as Ubiquitin Specific Peptidase 9, X-linked (USP9X), binds to this compound, inhibiting its degradation and promoting its cytoplasmic accumulation. Enkurin (ENKUR), a protein implicated in endometrial cancer, binds to both this compound and the E3 ligase FBXW7. This interaction facilitates the recruitment of FBXW7 to this compound, leading to increased ubiquitination and degradation of this compound, thereby repressing its protein expression.
Transcriptional Co-regulation and Nuclear Dynamics : While this compound's interaction with TCF/LEF family members is well-characterized, it also functions as a coactivator for Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2) citeab.com. TAX1BP3 interacts with this compound via its PDZ domain, leading to an inhibition of this compound's transcriptional activity citeab.com. SOX30 prevents this compound from interacting with TCF7L2/TCF4, which results in the inhibition of Wnt signaling citeab.com. Similarly, SOX9 inhibits this compound activity by competing with the binding sites of TCF/LEF within this compound, a mechanism relevant to chondrocyte differentiation citeab.com. Recent studies have revealed novel nuclear interactions involving APC, a known this compound coregulator, with transcription factors such as JUN, FOSL1, TCF7, and SOX17. These findings suggest that nuclear APC might compete with this compound for binding to these transcription factors or that SOX17's interaction with both APC and this compound could facilitate this compound degradation within the nucleus.
Cell Adhesion and Cytoskeletal Linkages : Beyond its established association with E-cadherin (CDH1) and alpha-catenin (CTNNA1) in adherens junctions, this compound interacts with Adherens Junction Associated Protein 1 (AJAP1), Brain-Specific Angiogenesis Inhibitor 1-Associated Protein 1 (BAIAP1), Coactivator-Associated Arginine Methyltransferase 1 (CARM1), Catenin Alpha 3 (CTNNA3), Coxsackievirus And Adenovirus Receptor (CXADR), and Protocadherin 11 Y-Linked (PCDH11Y) citeab.com. Na+/H+ Exchanger Regulatory Factor 1 (NHERF1) is another identified binding partner citeab.com. LIMA1 can serve as a linker, connecting the CTNNA1-containing complex to F-actin, providing an alternative mechanism for cytoskeletal attachment when CTNNA1 itself does not directly bind F-actin within the complex citeab.com. The cytoplasmic tail of Sialophorin (SPN/CD43) also interacts with this compound citeab.com.
Signaling Pathway Cross-talk and Other Interactions : this compound interacts with Solute Carrier Family 30 Member A9 (SLC30A9) and XIRP1 citeab.com. SCRIB, a polarity protein, is also a known interactor citeab.com. Additional interacting partners include RAPGEF2, Protein Tyrosine Phosphatase Receptor Type U (PTPRU, via its cytoplasmic juxtamembrane domain), SESTD1, and Transient Receptor Potential Cation Channel Subfamily C Member 4 (TRPC4). Emerin (EMD) interacts with this compound and inhibits its nuclear localization. TRAF2 and NCK-interacting kinase (TNIK) is another interactor. Epidermal Growth Factor Receptor (ERBB1) and ERBB2 receptors directly interact with this compound, leading to its phosphorylation and increased cytoplasmic levels. Suppressor of Fused Homolog (SUFU) acts as a negative regulator of the Wnt pathway by reducing nuclear this compound levels, facilitating its export to the cytoplasm for degradation. Threonine Tyrosine Kinase (TTK) has been identified as a potential novel target in this compound-mutant cancers, suggesting the exploitation of synthetic lethal interactions with aberrant beta-catenin signaling for therapeutic strategies guidetopharmacology.org.
Table 2: Novel or Context-Specific Interacting Partners of this compound
| Interacting Partner | Type of Interaction / Function | Context / Significance | Source |
| APPL1, RUVBL2, APPL2, HDAC1, HDAC2 | Forms a complex with this compound | Complex formation citeab.com | citeab.com |
| IRF2BPL | Mediates ubiquitination and degradation of this compound | Regulation of this compound stability citeab.com | citeab.com |
| AMFR | Interacts with this compound | General interaction citeab.com | citeab.com |
| LMBR1L | Interacts with this compound | General interaction citeab.com | citeab.com |
| FLYWCH1 | Prevents this compound-TCF4 interaction | Regulates transcription when this compound is unphosphorylated citeab.com | citeab.com |
| ADNP | Stabilizes this compound | Modulates GSK3B phosphorylation of this compound citeab.com | citeab.com |
| NR5A2 | Coactivator for this compound | Transcriptional co-activation citeab.com | citeab.com |
| TAX1BP3 | Inhibits this compound transcriptional activity | Via PDZ domain interaction citeab.com | citeab.com |
| AJAP1, BAIAP1, CARM1, CXADR, PCDH11Y | Interacts with this compound | Cell adhesion and cytoskeletal links citeab.com | citeab.com |
| NHERF1 | Binds this compound | General interaction citeab.com | citeab.com |
| GLIS2, MUC1 | Promote nuclear translocation of this compound | Regulation of this compound localization citeab.com | citeab.com |
| SLC30A9 | Interacts with this compound | General interaction citeab.com | citeab.com |
| XIRP1 | Interacts with this compound | General interaction citeab.com | citeab.com |
| SCRIB | Interacts with this compound | General interaction citeab.com | citeab.com |
| RAPGEF2 | Interacts with this compound | General interaction | |
| PTPRU | Interacts with this compound | Via cytoplasmic juxtamembrane domain | |
| EMD | Inhibits nuclear localization of this compound | Regulation of this compound localization | |
| TNIK | Interacts with this compound | General interaction | |
| SESTD1, TRPC4 | Interacts with this compound | General interaction | |
| UBE2D1, SIAH1, CACYBP/SIP, SKP1, APC, TBL1X | Components of an E3 ubiquitin ligase complex | Mediates this compound degradation | |
| UBR5 | Ubiquitinates this compound via Lys-11 and Lys-29 chains | Leads to this compound stabilization | |
| Herpes virus 8 protein vPK | Inhibits Wnt signaling pathway | Microbial infection context citeab.com | citeab.com |
| Herpes virus 1/HHV-1 | Phosphorylates Thr-556, inhibits this compound | Microbial infection context | |
| ENKUR | Binds this compound and FBXW7 | Represses this compound expression, promotes ubiquitination/degradation in endometrial cancer | |
| FBXW7 | E3 ligase, binds this compound at S502 | Increases this compound ubiquitination and degradation | |
| JUN, FOSL1, TCF7, SOX17 | Nuclear interactions with APC and this compound | Regulation of Wnt pathway in nucleus, potential this compound degradation | |
| ERBB1/2 receptors | Interact directly with this compound | Lead to this compound phosphorylation and increased cytoplasmic levels | |
| SUFU | Negative regulator of Wnt pathway | Reduces nuclear this compound by exporting for degradation | |
| FAM/USP9X | Deubiquitinating enzyme | Inhibits this compound degradation, leads to accumulation | |
| LIMA1 | Links CTNNA1-containing complex to F-actin | Alternative cytoskeletal linkage citeab.com | citeab.com |
| PKM2 | Interacts when SRC phosphorylates Tyr-333 | Promotes transcriptional activation | |
| TTK | Potential novel target | Synthetic lethal interaction in this compound-mutant cancers guidetopharmacology.org | guidetopharmacology.org |
Ctnnb1 in Core Cellular Signaling Pathways
The Canonical Wnt/β-Catenin Signaling Pathway
The canonical Wnt pathway is a highly conserved signaling cascade essential for embryonic development, tissue homeostasis, and stem cell renewal. patsnap.commedlineplus.gov Its activation status is fundamentally dependent on the cytoplasmic concentration of the CTNNB1 protein, β-catenin. researchgate.net In a resting state, β-catenin levels are kept low through continuous proteasomal degradation, a process orchestrated by a "destruction complex". researchgate.netvanamerongenlab.nl Activation of the pathway inhibits this degradation, leading to β-catenin accumulation, nuclear translocation, and target gene expression. patsnap.com
The initiation of the canonical Wnt pathway occurs when a Wnt protein ligand binds to a receptor complex on the cell surface. This complex consists of a seven-pass transmembrane receptor from the Frizzled (FZD) family and a single-pass co-receptor, the low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). nih.goviiarjournals.org
This ligand-receptor engagement triggers a series of intracellular events, starting with the recruitment of the scaffold protein Dishevelled (DVL) to the plasma membrane through the intracellular domains of the FZD receptor. vanamerongenlab.nlnih.gov The formation of the Wnt-FZD-LRP5/6 trimeric complex and the subsequent recruitment of DVL and another key protein, Axin, initiates the formation of a larger signaling complex known as the Wnt signalosome. vanamerongenlab.nlnih.gov This signalosome is crucial for the subsequent inactivation of the β-catenin destruction complex. vanamerongenlab.nl
| Key Component | Type | Function in Signal Initiation |
| Wnt | Secreted Glycoprotein Ligand | Binds to FZD and LRP5/6 to initiate signaling. nih.gov |
| Frizzled (FZD) | Seven-pass Transmembrane Receptor | Primary receptor for Wnt ligands. nih.gov |
| LRP5/6 | Single-pass Transmembrane Co-receptor | Binds Wnt and FZD to form the active receptor complex. nih.gov |
| Dishevelled (DVL) | Cytoplasmic Scaffolding Protein | Recruited to the FZD receptor upon Wnt binding; essential for signal transduction. vanamerongenlab.nlnih.gov |
| Axin | Scaffolding Protein | Recruited to the phosphorylated LRP5/6 co-receptor. nih.gov |
In the absence of a Wnt signal (the "off state"), cytoplasmic β-catenin is maintained at low levels by a multiprotein "destruction complex". nih.gov This complex is primarily composed of the scaffolding proteins Adenomatous Polyposis Coli (APC) and Axin, along with the kinases Glycogen (B147801) Synthase Kinase 3β (GSK-3β) and Casein Kinase 1α (CK1α). nih.govoncotarget.com Axin scaffolds β-catenin, allowing CK1α and then GSK-3β to sequentially phosphorylate it at specific N-terminal serine and threonine residues. nih.govoncotarget.com This phosphorylation event marks β-catenin for recognition by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov
Upon Wnt stimulation (the "on state"), the formation of the Wnt signalosome at the cell membrane leads to the inactivation of the destruction complex. vanamerongenlab.nl The recruitment of Axin and GSK-3β to the LRP5/6 co-receptor disrupts the destruction complex's ability to phosphorylate β-catenin. nih.govnih.gov This inhibition of phosphorylation prevents β-catenin from being recognized by β-TrCP, thereby escaping ubiquitination and proteasomal degradation. oncotarget.com As a result, stabilized, hypophosphorylated β-catenin accumulates in the cytoplasm. nih.gov
The accumulation of stabilized β-catenin in the cytoplasm leads to its translocation into the nucleus. patsnap.comnih.gov Once in the nucleus, β-catenin functions as a transcriptional co-activator. medlineplus.gov It does not bind to DNA directly but instead forms a complex with members of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. patsnap.compatsnap.com
In the absence of nuclear β-catenin, TCF/LEF factors are bound to DNA but act as transcriptional repressors by recruiting co-repressor proteins like Groucho. oncotarget.com When nuclear β-catenin levels rise, it displaces these co-repressors and binds to TCF/LEF, converting the complex into a potent transcriptional activator. nih.gov This β-catenin/TCF/LEF complex then recruits other co-activator proteins, such as p300, to initiate the transcription of a wide array of target genes that regulate crucial cellular processes. cancerindex.org
The activation of the β-catenin/TCF/LEF transcriptional complex drives the expression of numerous genes involved in cell proliferation, differentiation, and migration. patsnap.com Two of the most well-characterized target genes are c-myc and cyclin D1, both of which are critical regulators of the cell cycle. nih.govoncotarget.com
c-myc : A proto-oncogene that plays a central role in promoting cell growth and proliferation. nih.gov
Cyclin D1 : A key regulatory protein that promotes the transition from the G1 to the S phase of the cell cycle, thereby driving cell division. nih.govresearchgate.net
The transcription of these and other target genes leads to the cellular responses associated with Wnt/β-catenin signaling, such as increased proliferation of stem and progenitor cells. nih.gov The dysregulation of this process, often through mutations in this compound or other pathway components like APC or Axin, leads to the constitutive activation of these target genes, which is a hallmark of many cancers. nih.govresearchgate.net
| Target Gene | Protein Product | Function | Role in Wnt Pathway |
| c-myc | c-Myc | Transcription factor | Promotes cell proliferation and growth. nih.govoncotarget.com |
| CCND1 | Cyclin D1 | Cell cycle regulator | Drives G1/S phase transition, promoting cell division. nih.govoncotarget.com |
Crosstalk and Integration of this compound Signaling with Other Cellular Pathways
The Wnt/β-catenin pathway does not operate in isolation but is part of a complex network of integrated cellular signals. This compound serves as a critical node for crosstalk with several other major signaling pathways, allowing cells to coordinate diverse stimuli to control proliferation, differentiation, and morphogenesis. nih.gov
Key examples of this crosstalk include:
PI3K/AKT Pathway : The PI3K/AKT pathway can influence Wnt/β-catenin signaling. Activated AKT is known to phosphorylate and inhibit GSK-3β. oup.com Since GSK-3β is a key component of the β-catenin destruction complex, its inhibition by AKT can lead to β-catenin stabilization and activation of its downstream targets, representing a point of convergence between the two pathways. oncotarget.comoup.com
Hippo Signaling Pathway : This pathway controls organ size by regulating cell proliferation and apoptosis. The transcriptional co-activator of the Hippo pathway, YAP/TAZ, can interact with β-catenin. This interaction is complex and can be either synergistic or antagonistic depending on the cellular context. This compound is listed as a component in the KEGG (Kyoto Encyclopedia of Genes and Genomes) database for the Hippo signaling pathway. nih.gov
Sonic Hedgehog (SHH) Pathway : Both Wnt/β-catenin and SHH signaling are crucial during embryonic development. There is evidence of crosstalk between them, with components of the β-catenin destruction complex, such as GSK-3β and CK1, also playing roles in regulating the SHH pathway effector, the Gli transcription factor. nih.gov
TGF-β and EGF Pathways : The expression of β-catenin has been shown to be upregulated in cellular models of epithelial-mesenchymal transition (EMT) induced by Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor (EGF). nih.gov
This intricate crosstalk ensures that the ultimate transcriptional output mediated by this compound is a finely tuned response to a wide range of extracellular and intracellular cues. nih.gov
PI3K/AKT Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, growth, and metabolism. Crosstalk between the Wnt/CTNNB1 and PI3K/AKT pathways is well-documented and often synergistic in promoting tumorigenesis. nih.govnih.gov A key point of convergence is Glycogen Synthase Kinase 3 Beta (GSK3β). nih.gov In the absence of Wnt signaling, GSK3β is a component of the beta-catenin destruction complex, which phosphorylates beta-catenin, marking it for degradation. The PI3K/AKT pathway, when activated by growth factors, can phosphorylate and inactivate GSK3β. nih.govoup.com This inactivation prevents the phosphorylation and subsequent degradation of beta-catenin, leading to its stabilization, nuclear accumulation, and the activation of its target genes. nih.gov This interaction demonstrates that PI3K/AKT signaling can mimic Wnt signaling to promote the stabilization of beta-catenin. oup.com
Studies have shown that the synergistic dysregulation of both pathways is implicated in the development and progression of various cancers, including granulosa cell tumors of the ovary and testis, as well as colorectal cancer. nih.govnih.govoup.com For instance, in colorectal cancer patient samples, the concurrent presence of nuclear beta-catenin and an active PI3K/Akt pathway was associated with a higher risk of metastasis. nih.gov Treatment of colorectal cancer cell lines with Insulin-like Growth Factor 1 (IGF-1) to stimulate the PI3K/AKT pathway and Wnt3a to activate Wnt signaling resulted in increased phosphorylation of both Akt and GSK3β, indicating a synergistic activation of both pathways that contributes to cancer progression. nih.gov
| Interacting Molecule | Nature of Interaction with this compound Pathway | Cellular Context/Model | Functional Outcome | References |
|---|---|---|---|---|
| AKT (Protein Kinase B) | Indirectly stabilizes this compound by phosphorylating and inactivating GSK3β. | Mammary gland, prostate, liver, skin, colorectal cancer cells. | Increased this compound accumulation and transcriptional activity, promoting cell proliferation and tumor progression. | nih.govoup.comresearchgate.net |
| GSK3β (Glycogen Synthase Kinase 3 Beta) | Directly phosphorylates this compound, targeting it for degradation. It is a point of convergence for both pathways. | Various cancers, including ovarian granulosa cell tumors and colorectal cancer. | Inactivation of GSK3β by AKT leads to this compound stabilization. | nih.govoup.comresearchgate.net |
| PTEN (Phosphatase and Tensin Homolog) | Negatively regulates the PI3K/AKT pathway, thereby indirectly promoting this compound degradation. Loss of PTEN cooperates with this compound activation. | Ovarian granulosa cell tumors, prostate cancer. | Loss of PTEN enhances this compound-driven tumorigenesis. | oup.complos.org |
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and apoptosis. The interplay between the Wnt/CTNNB1 and Notch pathways is complex and highly context-dependent, exhibiting both synergistic and antagonistic relationships. In some contexts, these pathways cooperate to maintain stem cell populations. For example, in mammary stem cells, Wnt signaling helps maintain their undifferentiated state, while Notch signaling promotes their differentiation. nih.gov
Conversely, in other scenarios, the pathways can act antagonistically. A study on myeloid leukemia cells suggested that the Hedgehog and Wnt pathways act upstream of and negatively regulate the Notch pathway. iiarjournals.org In breast cancer, a negative crosstalk has been observed where estrogen-activated Estrogen Receptor Alpha (ERα) leads to an accumulation of inactive, membrane-bound Notch1. mdpi.com However, other studies in breast cancer have shown a positive crosstalk, where G protein-coupled estrogen receptor (GPER) signaling can induce ligand-independent activation of Notch1, leading to an epithelial-mesenchymal transition (EMT). mdpi.com The outcome of the interaction between this compound and Notch signaling appears to be finely tuned by the specific cellular and tissue environment.
| Interacting Molecule | Nature of Interaction with this compound Pathway | Cellular Context/Model | Functional Outcome | References |
|---|---|---|---|---|
| Notch1 | Context-dependent; can be negatively regulated by Wnt/CTNNB1 or activated in a ligand-independent manner. | Myeloid leukemia cells, breast cancer cells. | Negative regulation in leukemia; complex, dual roles in breast cancer leading to either inhibition or promotion of EMT. | iiarjournals.orgmdpi.com |
| Pygopus 2 (Pygo2) | A transcriptional co-factor of Wnt signaling that, when absent, leads to upregulated Notch signaling components. | Mammary stem cells. | Pygo2 is a key mediator of Wnt's downstream effects and its crosstalk with the Notch pathway. | nih.gov |
| γ-secretase | Cleaves and activates Notch. Its activity can be enhanced by HIF-1α, which has connections to Wnt signaling. | Breast cancer cells. | Enhanced Notch cleavage and signaling, promoting cell invasiveness. | mdpi.com |
Hippo Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its primary downstream effectors are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). The interaction between the Hippo and Wnt/CTNNB1 pathways is intricate, with evidence suggesting both cooperation and antagonism.
Biochemical studies have revealed that YAP and TAZ are integral components of the beta-catenin destruction complex. nih.govcore.ac.uk In the absence of a Wnt signal ("Wnt-OFF"), YAP/TAZ are part of this complex and are necessary for the recruitment of β-TrCP, which ubiquitinates and degrades beta-catenin. nih.gov Conversely, when Wnt signaling is active ("Wnt-ON"), YAP/TAZ are dislodged from the destruction complex, allowing them to accumulate in the nucleus and participate in transcriptional activation. nih.govmdpi.com This suggests that the destruction complex serves as a cytoplasmic sink for YAP/TAZ. nih.gov
Furthermore, nuclear YAP can directly interact with beta-catenin and the transcription factor TEAD4 at gene regulatory elements, cooperatively driving oncogenesis in basal-like breast cancer. aacrjournals.org In hepatocellular carcinoma (HCC) models, the functional contribution of the Hippo/YAP/TAZ axis differs depending on the specific mutation driving the cancer. In HCC driven by loss-of-function mutations in AXIN1, YAP/TAZ are major downstream signaling molecules, whereas their role is less pronounced in HCC driven by gain-of-function mutations in this compound. nih.govnih.gov
| Interacting Molecule | Nature of Interaction with this compound Pathway | Cellular Context/Model | Functional Outcome | References |
|---|---|---|---|---|
| YAP/TAZ | Integral components of the β-catenin destruction complex; can also cooperate with nuclear β-catenin. | Various cell types, intestinal crypts, embryonic stem cells, breast cancer, hepatocellular carcinoma. | In Wnt-OFF state, required for β-catenin degradation. In Wnt-ON state, released to nucleus. Nuclear cooperation can drive oncogenesis. | nih.govcore.ac.ukmdpi.comaacrjournals.org |
| β-TrCP | E3 ubiquitin ligase that targets β-catenin for degradation. Its recruitment to the destruction complex is facilitated by YAP/TAZ. | Wnt-OFF signaling state. | Promotes the ubiquitination and proteasomal degradation of β-catenin. | nih.govmdpi.com |
| AXIN1 | Scaffolding protein in the destruction complex; binds to YAP/TAZ and regulates their stability. | Hepatocellular carcinoma cells. | Loss of AXIN1 leads to strong induction of nuclear YAP/TAZ. | nih.govnih.gov |
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential for embryonic development and tissue homeostasis. The crosstalk between the Hh and Wnt/CTNNB1 pathways is complex, often involving reciprocal inhibition and forming regulatory loops. spandidos-publications.com In some developmental contexts, such as in ventral midbrain progenitors, the interaction between Wnt/beta-catenin and Sonic hedgehog (Shh) is primarily antagonistic. nih.gov Constitutive activation of beta-catenin in these progenitors can antagonize the expression of Shh. nih.gov
Conversely, there are instances of positive regulation. In certain cancers, beta-catenin can enhance the transcriptional activity of Gli, a key effector of the Hh pathway. frontiersin.org The Wnt pathway can also induce the expression of the RNA-binding protein IGF2BP1, which stabilizes GLI1 mRNA, thereby upregulating Hh signaling output. karger.com The nature of the interaction—be it synergistic or antagonistic—appears to be highly dependent on the specific cellular and tissue context. For example, in colorectal cancer, several points of crosstalk have been identified, including regulation by common modulators like GSK3β and an antagonistic role in regulating TCF-dependent transcription. nih.gov
| Interacting Molecule | Nature of Interaction with this compound Pathway | Cellular Context/Model | Functional Outcome | References |
|---|---|---|---|---|
| Gli (Glioma-associated oncogene) | Can be positively regulated by β-catenin; can also be induced to proteasomal degradation upon direct interaction with β-catenin. | Cancer cells, cerebellar granule cell precursors. | Context-dependent, leading to either activation or inhibition of Hh signaling. | frontiersin.org |
| SFRP1 (Secreted frizzled-related protein 1) | A Wnt inhibitor whose transcription can be regulated by the Hh pathway. | Embryogenesis, cancer. | Hh signaling can negatively regulate Wnt activity via SFRP1. | spandidos-publications.com |
| IGF2BP1 (Insulin-like growth factor 2 mRNA-binding protein 1) | Expression is induced by Wnt signaling. | Basal cell carcinoma, colorectal cancer. | Stabilizes GLI1 mRNA, leading to upregulation of Hh signaling. | karger.com |
MAPK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central pathway that transduces extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and survival. wikipedia.org The three major MAPK pathways are mediated by p38, c-Jun N-terminal kinase (JNK), and Extracellular-signal-Regulated Kinases (ERK). nih.gov Crosstalk with the Wnt/CTNNB1 pathway is extensive and context-dependent. nih.gov
For instance, Wnt3a stimulation has been shown to activate p38 MAPK, which in turn can inactivate GSK3β, leading to the accumulation of cytosolic beta-catenin and increased Wnt-sensitive gene transcription. nih.gov The ERK pathway can also be activated by Wnt signaling and is involved in inducing cell proliferation. nih.gov In deep penetrating nevi, the combined activation of the MAPK pathway (through mutations in BRAF or MAP2K1) and the beta-catenin pathway (through mutations in this compound) is a characteristic feature. nih.govresearchgate.net However, in melanoma, hyperactivated MAPK signaling can down-regulate the Wnt/beta-catenin pathway, demonstrating a negative crosstalk. nih.gov This highlights that the relationship between these two major signaling networks can be either positive or negative, depending on the specific cellular context and the genetic background of the cells. nih.gov
| Interacting Molecule | Nature of Interaction with this compound Pathway | Cellular Context/Model | Functional Outcome | References |
|---|---|---|---|---|
| p38 MAPK | Activated by Wnt stimulation; inactivates GSK3β. | Various cell types. | Increased cytosolic β-catenin accumulation and Wnt-sensitive gene transcription. | nih.gov |
| ERK (Extracellular-signal-Regulated Kinases) | Can be activated by Wnt signaling. | Various cell types. | Induces cell proliferation. | nih.gov |
| MEK (MAPK/ERK kinase) | An upstream kinase in the ERK pathway. Inhibition of MEK can repress β-catenin activity. | Cancer cell lines. | Inhibition of MEK leads to reduced β-catenin/TCF-4 responsive transcription. | medsci.org |
Interplay with Other Signaling Molecules (e.g., BMP, androgen, growth factors)
This compound signaling is further modulated by its interaction with a variety of other signaling molecules, including Bone Morphogenetic Proteins (BMPs), androgens, and various growth factors.
BMP Signaling: BMPs are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. In fetal prostate development, this compound plays a dual role. It is required for prostatic bud formation, but an excess of this compound in a subset of urogenital sinus epithelial cells increases the expression of BMP ligands. nih.govnih.gov This, in turn, increases BMP signaling in surrounding cells, leading to a global inhibition of prostatic bud formation, a mechanism thought to be involved in establishing the spacing between buds. nih.gov In early cardiogenesis, Wnt/beta-catenin and BMP signaling have distinct but interconnected roles in specifying the first and second heart fields. pnas.org
Androgen Signaling: The androgen receptor (AR) is a key transcription factor in prostate development and cancer. A direct protein-protein interaction occurs between beta-catenin and the AR. nih.gov Beta-catenin can augment the ligand-dependent transcriptional activity of the AR in prostate cancer cells. nih.gov The co-expression of stabilized beta-catenin and transgenic AR in mouse prostatic epithelial cells leads to accelerated tumor development and aggressive invasion. nih.gov This demonstrates a confounding role of androgen signaling in beta-catenin-initiated prostate tumorigenesis. nih.gov Furthermore, there appears to be a reciprocal inhibition between Wnt/beta-catenin and AR signaling, suggesting that dual targeting of these pathways could be a therapeutic strategy for certain prostate cancers. aacrjournals.org
Growth Factors: As mentioned in the PI3K/AKT section, growth factors like IGF-1 can indirectly lead to the stabilization of beta-catenin by activating the PI3K/AKT pathway and inactivating GSK3β. nih.gov In basal-like breast cancer, the receptor tyrosine kinase Met, a receptor for hepatocyte growth factor (HGF), promotes YAP activity, which in turn cooperates with beta-catenin to drive oncogenesis. aacrjournals.org This illustrates how growth factor signaling can converge on the Wnt/CTNNB1 pathway through various intermediary signaling cascades.
| Interacting Molecule/Pathway | Nature of Interaction with this compound | Cellular Context/Model | Functional Outcome | References |
|---|---|---|---|---|
| BMP (Bone Morphogenetic Protein) | This compound can induce the expression of BMP ligands. | Fetal urogenital sinus epithelium, early cardiogenesis. | Regulates prostatic bud spacing and heart field specification. | nih.govnih.govpnas.org |
| Androgen Receptor (AR) | Direct protein-protein interaction; β-catenin co-activates AR. Reciprocal inhibition also observed. | Prostate cancer cells, mouse models of prostate cancer. | Augments AR-mediated transcription, accelerates tumorigenesis. | nih.govnih.govaacrjournals.org |
| Growth Factors (e.g., IGF-1, HGF) | Indirectly stabilize this compound via activation of pathways like PI3K/AKT or Hippo. | Colorectal cancer cells, basal-like breast cancer. | Promotes this compound-mediated cell proliferation and oncogenesis. | nih.govaacrjournals.org |
Biological Functions of Ctnnb1 in Development and Tissue Homeostasis
Regulation of Cell-Cell Adhesion and Adherens Junction Dynamics
CTNNB1 is an integral component of adherens junctions (AJs), which are essential for establishing and maintaining epithelial cell layers and providing tissue stability patsnap.comnih.govresearchgate.netgenecards.orgnih.gov. Within AJs, this compound links the cytoplasmic domain of classical cadherins, such as E-cadherin, to the actin cytoskeleton, thereby facilitating strong cell-cell contacts nih.govgenecards.orgnih.gov. This interaction is crucial for regulating cell growth and transmitting contact inhibition signals that prevent uncontrolled cell division once an epithelial sheet is formed genecards.org.
The adhesive function of this compound is mediated through its binding to cadherins and alpha-catenin (CTNNA1) nih.gov. This interaction forms a complex that is localized to adherens junctions genecards.org. The binding domain for cadherins on this compound overlaps with the binding domain for TCF/LEF transcription factors, suggesting a potential competition between the adhesive and transcriptional roles of this compound nih.gov.
Control of Cell Proliferation, Differentiation, and Apoptosis
Beyond its role in cell adhesion, this compound is a critical downstream effector of the canonical Wnt signaling pathway, which regulates gene transcription and influences fundamental cellular processes like proliferation, differentiation, and apoptosis researchgate.netpatsnap.comspandidos-publications.comamegroups.org. In the absence of Wnt signals, cytoplasmic this compound levels are kept low through its phosphorylation by a destruction complex and subsequent proteasomal degradation researchgate.netpatsnap.compatsnap.comresearchgate.netgenecards.orguniprot.org. Upon Wnt ligand binding, this destruction complex is inhibited, leading to the accumulation of this compound in the cytoplasm and its translocation to the nucleus patsnap.comgenecards.orguniprot.org.
In the nucleus, this compound acts as a co-activator for transcription factors of the TCF/LEF family, promoting the expression of target genes involved in cell cycle progression and proliferation, such as MYC and CCND1 (Cyclin D1) patsnap.comspandidos-publications.comamegroups.orggenecards.orguniprot.orgnih.gov. This transcriptional activity is pivotal in cell fate decisions and tissue regeneration patsnap.com.
Research has demonstrated that this compound can promote cell proliferation and cycle progression. For instance, studies in chicken hierarchical follicular granulosa cells showed that this compound significantly increased the expression of CCND1 and c-Myc, promoting cell cycle progression from G1 to S phase and accelerating proliferation nih.gov. Conversely, silencing mutated this compound in adrenocortical cancer cells inhibited proliferation and stimulated apoptosis plos.org. While this compound promotes proliferation, its effect on apoptosis can vary depending on the cell type and context spandidos-publications.comnih.govplos.organimbiosci.org.
A summary of this compound's impact on cell proliferation and apoptosis based on selected studies:
| Study Context | This compound Manipulation | Effect on Proliferation | Effect on Apoptosis | Citation |
| Chicken Granulosa Cells | Overexpression | Promotes | No effect | nih.govanimbiosci.org |
| Adrenocortical Cancer Cells (H295R) | Silencing | Inhibits | Stimulates | plos.org |
| HCT-116 cells | Downregulation | Suppresses | Induces | spandidos-publications.com |
| Human Embryonic Stem Cells | Deficiency | Suppresses | Survival crisis | nih.govresearchgate.net |
| Renal Cancer Cells | Mutation | Increases | Triggers | amegroups.org |
This compound also plays a role in cell differentiation, often in conjunction with its proliferative effects. Its interaction with TCF/LEF factors drives the expression of genes that guide cells towards specific lineages genecards.org.
Contribution to Stem Cell Self-Renewal and Maintenance
This compound signaling is crucial for the maintenance and self-renewal of various stem cell populations researchgate.netfrontiersin.orgresearchgate.netpatsnap.compatsnap.comwjgnet.com. In many organs, Wnt/CTNNB1 responsive stem cells are responsible for tissue homeostasis after birth frontiersin.orgresearchgate.net. The Wnt/β-catenin pathway plays a significant role in maintaining the stemness of self-renewing mesenchymal cells wjgnet.com.
Studies on human embryonic stem cells (hESCs) have shown that this compound plays a vital role in maintaining their physiological properties, including proliferation, migration, and differentiation nih.govresearchgate.net. This compound deficiency in hESCs suppresses their capacity for proliferation, migration, and differentiation nih.govresearchgate.net.
However, the role of this compound in stem cell fate can be complex and context-dependent. In spermatogonial stem cells (SSCs), while the Wnt/CTNNB1 pathway has been suggested to play a role in determining SSC fate, conflicting data exist regarding whether it promotes self-renewal or differentiation plos.org. Research using a mouse model with stabilized this compound in germ cells indicated that sustained this compound signaling promotes the transition of SSCs to undifferentiated progenitor spermatogonia at the expense of their self-renewal plos.org. This suggests that while this compound is essential for stem cell function, its dysregulation can lead to altered cell fate decisions plos.org.
Role in Embryonic Development and Organogenesis
This compound and the Wnt/β-catenin signaling pathway are fundamental to embryonic development and tissue morphogenesis in all multicellular animals frontiersin.orgresearchgate.netpatsnap.comspandidos-publications.comThis compound-foundation.orgnih.gov. This compound is involved in regulating various aspects of embryonic development, including cell fate determination, tissue and organ formation, and embryonic induction spandidos-publications.comanimbiosci.org. Deletion of this compound in mice results in a peri-implantation lethal phenotype, highlighting its critical role during early embryogenesis nih.govresearchgate.net.
This compound contributes to the establishment of the anterior/posterior body axis and mesoderm formation This compound-foundation.org. Embryos lacking this compound can exhibit defective gastrulation and fail to develop a proper anterior/posterior axis This compound-foundation.org. The Wnt/β-catenin pathway also has a biphasic function in heart development, acting as a positive element in earlier stages of cardiomyogenesis and having an inhibitory influence later This compound-foundation.org. This compound is also involved in the development of various organs, including the central nervous system, reproductive tract, breast, kidney, limbs, placenta, hair, and bone spandidos-publications.com.
Neurogenesis and Cortical Development
This compound plays a significant role in the development of the central nervous system, particularly in neurogenesis and cortical development nih.govbiorxiv.orgbiologists.com. It is involved in neural stem cell proliferation and neurogenesis nih.gov. This compound promotes neurogenesis by maintaining sympathetic neuroblasts within the cell cycle genecards.orguniprot.org.
In cortical development, this compound regulates the Wnt signaling pathway at the transcriptional level nih.gov. Adherens junctions, which involve this compound, are important for cortical development and maintaining the structural integrity of the neuroepithelium nih.gov. This compound is involved in cadherin-mediated adhesion, functioning as a scaffolding protein that stabilizes cadherin adhesion complexes and anchors them to the actin cytoskeleton, which is essential for strong cell-cell contacts in the developing cortex nih.gov.
Studies using human cortical organoids have shown that a pathogenic variant in the this compound gene can alter the proportion of neurons derived from specific progenitor cell lineages and affect lineage-specific transcriptional profiles, suggesting a mechanism for neurodevelopmental disorders associated with this compound mutations biorxiv.org. This compound activation has been shown to increase the neural precursor pool during brain development by enhancing cell cycle re-entry, leading to an enlarged cortical surface area biorxiv.org. An enhancer element, nethis compound, has been identified that regulates neocortical neurogenesis by controlling the abundance of intermediate progenitors through the regulation of this compound transcription researchgate.net.
Chondrocyte Differentiation
This compound is involved in chondrocyte differentiation genecards.orguniprot.orguniprot.org. Its interaction with SOX9 is important in this process; SOX9 binding competes with the binding sites of TCF/LEF within this compound, thereby inhibiting Wnt signaling genecards.orguniprot.org.
Studies involving conditional modulation of β-catenin activity in late hypertrophic chondrocytes have shown that it locally orchestrates osteoclastogenesis and the transdifferentiation of chondrocytes into osteoblasts nih.gov. Lack of β-catenin in hypertrophic chondrocytes can lead to a severe decrease in trabecular bone, while gain of β-catenin activity can interfere with the removal of late hypertrophic chondrocytes and bone marrow formation nih.gov. β-catenin activity in late hypertrophic chondrocytes is required for the differentiation of chondrocyte-derived osteoblasts nih.gov.
Odontoblast Differentiation
This compound acts as a positive regulator of odontoblast differentiation during mesenchymal tooth germ formation genecards.orguniprot.org. It promotes the transcription of differentiation factors such as LEF1, BMP2, and BMP4 genecards.orguniprot.org. However, its activity is repressed in a MSX1-mediated manner at the bell stage of mesenchymal tooth germ formation, which prevents premature differentiation of odontoblasts genecards.orguniprot.org.
Disruption of Wnt/β-catenin signaling in odontoblasts can arrest tooth root development nih.govcore.ac.uk. Studies in mice where this compound was conditionally knocked out in developing odontoblasts and cementoblasts showed impaired formation of dentin and periodontal tissues, as well as striking undifferentiation of root odontoblasts nih.gov. This was accompanied by retarded proliferation of pre-odontoblasts, although cell apoptosis was not affected nih.gov. Ablation of β-catenin in the dental mesenchyme has been shown to interrupt odontoblast differentiation while leading to increased cell proliferation in the cervical area researchgate.net.
Cardiac Development and Morphogenesis
This compound plays a significant role in cardiac development and morphogenesis, particularly in regulating cardiomyocyte proliferation and the formation of specific heart structures. Canonical Wnt/β-catenin signaling is crucial for the balance between proliferation and terminal differentiation in precursor cell populations contributing to the heart. Studies using mouse models have demonstrated that β-catenin is essential for normal cardiac development and embryonic viability. Loss-of-function studies in mice have shown that conditional deletion of this compound in early mesodermal progenitors affects the development of structures derived from the second heart field, such as the right ventricle and outflow tract, and is required for cardiac looping. Furthermore, inactivation of β-catenin can lead to a partial loss of multipotent Isl1 progenitor cells that contribute to these regions during early embryonic development.
Research indicates that β-catenin activity is predominantly observed in the compact myocardium of the developing heart, where it is found in the majority of proliferating cardiomyocytes. Cardiac loss-of-function of β-catenin results in an abrogation of myocyte proliferation, while conversely, activation of β-catenin and canonical Wnt signaling promotes the proliferation of early ventricular cardiomyocytes. This differential activation of β-catenin appears to be key in controlling the varying proliferation rates observed between cardiac myocytes in the compact and trabecular myocardium.
Studies have also highlighted the role of this compound-dependent Wnt signaling in the development of the cardiac venous pole, specifically in sinus horn formation. Canonical Wnt signaling is required and sufficient to maintain the proliferation of Tbx18+ mesenchymal precursor cells of the sinus horns. Loss of this compound in this domain in mice results in the dorsal part of the sinus horns not undergoing proper myocardialization, instead consisting of cells with partial fibroblast identity.
Gastrulation and Endoderm Formation
This compound is a critical factor in gastrulation and the formation of germ layers, including the endoderm. During gastrulation, the inner cell mass of the blastocyst reorganizes into three germ layers: the endoderm, ectoderm, and mesoderm. Wnt/β-catenin signaling activity is essential for the progression of gastrulation and the formation of both mesoderm and endoderm.
Studies in mouse embryos lacking the gene encoding β-catenin (this compound null animals) exhibit severely impaired primitive streak formation, underscoring the requirement of the Wnt pathway for mesoderm and endoderm formation. Active β-catenin is detectable in the extraembryonic visceral endoderm and in a narrow region of epiblast cells that form the primitive streak, immediately preceding gastrulation. Subsequently, β-catenin signaling is active in both the primitive streak and the node.
The interplay between β-catenin and other transcription factors is crucial for endoderm specification. Nuclear β-catenin is detectable in early endoderm cells, and depletion of β-catenin leads to the repression of targets of Sox17, a key transcription factor involved in endoderm formation. This reveals a critical cooperative role between this compound and Sox17 in proper endoderm formation. In Xenopus gastrula embryos, Sox17 and β-catenin have been shown to co-occupy a subset of enhancers to synergistically stimulate transcription, highlighting their functional interaction in specifying and patterning the endoderm. While Wnt/β-catenin signaling is critical for the initial formation of mesoderm and endoderm during early embryogenesis, its subsequent inhibition is required for proper pancreatic specification during early endoderm development.
Modulation of Epithelial-Mesenchymal Transition (EMT) Processes
This compound plays a significant role in modulating Epithelial-Mesenchymal Transition (EMT), a fundamental biological process involving the conversion of epithelial cells to a mesenchymal phenotype. This transition is characterized by the loss of epithelial cell-cell adhesion and the acquisition of mesenchymal characteristics, including increased motility and invasiveness. This compound promotes EMT by driving the transcription of this compound/TCF-target genes.
As a core component of adherens junctions, this compound is involved in regulating cell adhesion, which is a key aspect of EMT. The loss of epithelial expression of E-cadherin (CDH1), a protein that interacts with β-catenin at adherens junctions, is a hallmark feature of EMT. This compound acts directly on several EMT-related genes, including Gsc, Snai2, and Twist1. For instance, stabilization of this compound in the mesenchyme during Müllerian duct development in mice caused alterations within the epithelium, including the induction of an EMT event. This EMT event was observed before birth and completed shortly after.
This compound's involvement in EMT has also been noted in the context of various biological processes and diseases, including cancer progression. For example, in prostate cancer, β-catenin is associated with EMT mediated by SOX2. It is also involved in the EMT of prostate cancer stem cells through the HIF-1alpha/beta-catenin-dependent signaling pathway.
Influence on Synaptic Plasticity and Neuronal Network Connectivity
This compound has a notable influence on synaptic plasticity and neuronal network connectivity in the central nervous system. β-catenin, as a key component of cadherin adhesion complexes, functions as a scaffolding protein that stabilizes these complexes and anchors them to the actin cytoskeleton, thereby promoting the formation of strong cell-cell contacts. These adhesion complexes are present in both pre- and postsynaptic regions and significantly impact the modulation of synapse formation and synaptic plasticity.
Studies, particularly in knockout mice, suggest that beta-catenin/cadherin interactions regulate synaptic plasticity and neuronal network connectivity. Disruption of these interactions can potentially lead to brain malformations and neurodevelopmental disorders. This compound is involved in neurodevelopmental disorders (NDDs) such as intellectual disability, autism, and schizophrenia. Mutations in this compound can lead to dysfunction of the Wnt signaling pathway, which regulates gene transcription and further disturbs synaptic plasticity, neuronal apoptosis, and neurogenesis.
Research suggests that maintaining proper levels of β-catenin is critical for normal behavior and may have cell type-specific consequences. While most mutations in human this compound linked to NDDs result in a loss of protein function, studies in mice indicate that both excessive and reduced levels of β-catenin in specific neuronal populations can lead to behavioral deficits. For instance, excessive β-catenin in excitatory neurons in mice has been linked to reduced social and increased repetitive behaviors.
Role in Hair Follicle Development and Function
This compound plays a critical role in hair follicle development and function. The protein is active in cells of the hair follicle matrix, which are responsible for dividing and maturing to form the components of the hair follicle and the hair shaft. As matrix cells proliferate, the hair shaft is pushed upwards.
Beta-catenin is expressed in several hair follicle cell types, including basal and peripheral matrix cells, and cells of the outer and inner root sheaths. Beta-catenin stabilization is thought to be a key factor in epidermal signaling that leads to hair development. Its aberrant activation has been implicated in the formation of hair tumors. Somatic mutations in the this compound gene are frequently found in pilomatricomas, which are benign skin tumors associated with hair follicles. These mutations are often gain-of-function, resulting in constitutively active beta-catenin, which leads to the abnormal activation of genes that increase the proliferation and differentiation of cells associated with the hair follicle matrix, contributing to tumor formation.
Research using mouse models has provided further insight into the role of β-catenin in hair follicle development and function, including its influence on pigment-type switching. Loss and gain of function of β-catenin in the dermal papilla of the hair follicle in mice result in altered coat color, specifically yellow and black, respectively. β-catenin activity in the dermal papilla suppresses the expression of Agouti and activates Corin, a negative regulator of Agouti activity, thereby regulating pigment type. Additionally, β-catenin activity in the dermal papilla influences melanocyte activity through mechanisms independent of Agouti and Corin.
Studies involving the activation of β-catenin signaling in embryonic epidermis have shown that it can program the epidermis towards a hair follicle fate. While activation promotes hair follicle placode and hair shaft fate, controlled downregulation of β-catenin signaling is necessary for normal placode patterning, hair follicle downgrowth, and the adoption of the full range of follicular fates.
Compound Information
| Compound Name | PubChem CID |
| This compound | 164661 |
Cardiac Development and Morphogenesis
This compound plays a significant role in cardiac development and morphogenesis, particularly in regulating cardiomyocyte proliferation and the formation of specific heart structures. Canonical Wnt/β-catenin signaling is crucial for the balance between proliferation and terminal differentiation in precursor cell populations contributing to the heart. Studies using mouse models have demonstrated that β-catenin is essential for normal cardiac development and embryonic viability. Loss-of-function studies in mice have shown that conditional deletion of this compound in early mesodermal progenitors affects the development of structures derived from the second heart field, such as the right ventricle and outflow tract, and is required for cardiac looping. Furthermore, inactivation of β-catenin can lead to a partial loss of multipotent Isl1 progenitor cells that contribute to these regions during early embryonic development.
Research indicates that β-catenin activity is predominantly observed in the compact myocardium of the developing heart, where it is found in the majority of proliferating cardiomyocytes. Cardiac loss-of-function of β-catenin results in an abrogation of myocyte proliferation. Conversely, activation of β-catenin and canonical Wnt signaling promotes the proliferation of early ventricular cardiomyocytes. This differential activation of β-catenin appears to be key in controlling the varying proliferation rates observed between cardiac myocytes in the compact and trabecular myocardium.
Studies have also highlighted the role of this compound-dependent Wnt signaling in the development of the cardiac venous pole, specifically in sinus horn formation. Canonical Wnt signaling is required and sufficient to maintain the proliferation of Tbx18+ mesenchymal precursor cells of the sinus horns. Loss of this compound in this domain in mice results in the dorsal part of the sinus horns not undergoing proper myocardialization, instead consisting of cells with partial fibroblast identity.
Research Findings on this compound in Cardiac Development
| Study Type | Model Organism | Key Finding | Citation |
| Loss-of-Function | Mouse | Conditional deletion of this compound affects second heart field-derived structures and cardiac looping. | |
| Inactivation Study | Mouse | Inactivation of β-catenin leads to partial loss of multipotent Isl1 progenitor cells. | |
| Expression Analysis | Developing Heart | β-catenin activity is predominant in the compact myocardium and proliferating cardiomyocytes. | |
| Loss-of-Function | Mouse | Cardiac loss-of-function of β-catenin abrogates myocyte proliferation. | |
| Gain-of-Function | Mouse | Activation of β-catenin and Wnt signaling promotes early ventricular cardiomyocyte proliferation. | |
| Genetic Models | Mouse | Differential activation of β-catenin controls proliferation rates in compact vs. trabecular myocardium. | |
| Loss-of-Function | Mouse | Loss of this compound in sinus horn domain affects myocardialization. | |
| Gain-of-Function | Mouse | Stabilization of this compound in sinus horn domain results in undifferentiated cell aggregates. | |
| Functional Study | Mouse | Wnt/β-catenin signaling maintains proliferation in Tbx18+ mesenchymal progenitor cells for sinus horns. | |
| Overexpression | Zebrafish | Overexpression of miR-19b, which targets this compound, impairs cardiac development and reduces heart rate. | |
| Knockdown | Zebrafish | Knockdown of this compound interrupts normal asymmetry of the heart. |
Gastrulation and Endoderm Formation
This compound is a critical factor in gastrulation and the formation of germ layers, including the endoderm. During gastrulation, the inner cell mass of the blastocyst reorganizes into three germ layers: the endoderm, ectoderm, and mesoderm. Wnt/β-catenin signaling activity is essential for the progression of gastrulation and the formation of both mesoderm and endoderm.
Studies in mouse embryos lacking the gene encoding β-catenin (this compound null animals) exhibit severely impaired primitive streak formation, underscoring the requirement of the Wnt pathway for mesoderm and endoderm formation. Active β-catenin is detectable in the extraembryonic visceral endoderm and in a narrow region of epiblast cells that form the primitive streak, immediately preceding gastrulation. Subsequently, β-catenin signaling is active in both the primitive streak and the node.
The interplay between β-catenin and other transcription factors is crucial for endoderm specification. Nuclear β-catenin is detectable in early endoderm cells, and depletion of β-catenin leads to the repression of targets of Sox17, a key transcription factor involved in endoderm formation. This reveals a critical cooperative role between this compound and Sox17 in proper endoderm formation. In Xenopus gastrula embryos, Sox17 and β-catenin have been shown to co-occupy a subset of enhancers to synergistically stimulate transcription, highlighting their functional interaction in specifying and patterning the endoderm. While Wnt/β-catenin signaling is critical for the initial formation of mesoderm and endoderm during early embryogenesis, its subsequent inhibition is required for proper pancreatic specification during early endoderm development. Studies using this compound-deficient human embryonic stem cells have shown that β-catenin is essential for definitive endoderm induction, and different functional mutants of β-catenin yield varied rescue outcomes. These studies indicate that the level of β-catenin activity can determine the lineage bifurcation from mesendoderm into endoderm and mesoderm.
Research Findings on this compound in Gastrulation and Endoderm Formation
| Study Type | Model Organism | Key Finding | Citation |
| Knockout Study | Mouse | This compound null animals show severely impaired primitive streak formation and defective mesoderm/endoderm formation. | |
| Expression Analysis | Mouse Embryo | Active β-catenin detected in visceral endoderm and epiblast forming primitive streak before gastrulation. | |
| Functional Study | Early Endoderm Cells | Depletion of β-catenin represses Sox17 targets, highlighting cooperative role in endoderm formation. | |
| Co-occupancy Analysis | Xenopus Gastrula | Sox17 and β-catenin co-occupy enhancers and synergistically stimulate transcription in endoderm patterning. | |
| Signaling Requirement | Early Endoderm | Inhibition of Wnt/β-catenin signaling is required for proper pancreatic specification after gastrulation. | |
| Gene Deletion Study | Human ES Cells | This compound is essential for definitive endoderm induction. | |
| Mutant Rescue Study | Human ES Cells | Different β-catenin mutants have varied ability to rescue definitive endoderm formation. | |
| Functional Analysis | Human ES Cells | Level of β-catenin activity determines lineage bifurcation from mesendoderm to endoderm and mesoderm. | |
| Genetic Ablation | Mouse and Frog embryos | β-catenin deficiency leads to failure in meso- and endoderm germ layer formation. | |
| Genetic Ablation | mESCs | Genetic ablations of β-catenin result in impaired meso- and endodermal differentiation in vitro. |
Modulation of Epithelial-Mesenchymal Transition (EMT) Processes
This compound plays a significant role in modulating Epithelial-Mesenchymal Transition (EMT), a fundamental biological process involving the conversion of epithelial cells to a mesenchymal phenotype. This transition is characterized by the loss of epithelial cell-cell adhesion and the acquisition of mesenchymal characteristics, including increased motility and invasiveness. This compound promotes EMT by driving the transcription of this compound/TCF-target genes.
As a core component of adherens junctions, this compound is involved in regulating cell adhesion, which is a key aspect of EMT. The loss of epithelial expression of E-cadherin (CDH1), a protein that interacts with β-catenin at adherens junctions, is a hallmark feature of EMT. This compound acts directly on several EMT-related genes, including Gsc, Snai2, and Twist1. For instance, stabilization of this compound in the mesenchyme during Müllerian duct development in mice caused alterations within the epithelium, including the induction of an EMT event. This EMT event was observed before birth and completed shortly after.
This compound's involvement in EMT has also been noted in the context of various biological processes and diseases, including cancer progression. For example, in prostate cancer, β-catenin is associated with EMT mediated by SOX2. It is also involved in the EMT of prostate cancer stem cells through the HIF-1alpha/beta-catenin-dependent signaling pathway. Studies in non-small cell lung cancer (NSCLC) have shown that β-catenin is a component for cell adhesion and a transcriptional coactivator in TGF-β-induced EMT and metastasis. High expression of this compound has been inversely correlated with survival rates in NSCLC patients, particularly in metastatic cases. Depletion of β-catenin has been shown to inhibit EMT, leading to a reduction in mesenchymal markers and induction of E-cadherin, indicating a reversion to an epithelial phenotype.
Research Findings on this compound in Epithelial-Mesenchymal Transition (EMT)
| Study Type | Model Organism/System | Key Finding | Citation |
| Functional Study | Various | This compound promotes EMT by driving transcription of this compound/TCF-target genes. | |
| Adhesion Study | Various | This compound is involved in regulating cell adhesion as a component of adherens junctions, relevant to EMT. | |
| Gene Regulation Analysis | Various | This compound acts directly on EMT-related genes like Gsc, Snai2, and Twist1. | |
| Gain-of-Function Study | Mouse (Müllerian duct) | Stabilization of this compound in mesenchyme induces EMT in the epithelium. | |
| Association Study | Prostate Cancer | β-catenin is associated with EMT mediated by SOX2. | |
| Pathway Analysis | Prostate Cancer | β-catenin is involved in EMT of cancer stem cells via HIF-1alpha/beta-catenin signaling. | |
| Functional Study | NSCLC | β-catenin is a transcriptional coactivator in TGF-β-induced EMT and metastasis. | |
| Clinical Correlation | NSCLC Patients | High this compound expression inversely correlates with survival rates in metastatic NSCLC. | |
| Depletion Study | Cell Lines | Depletion of β-catenin inhibits EMT, reducing mesenchymal markers and inducing E-cadherin. | |
| Expression Analysis | Gastric Cancer Cells | This compound gene expression is upregulated in gastric cancer cells compared to mesenchymal stem cells. | |
| Correlation Analysis | Breast Cancer Patients | Direct correlation between β-catenin and FOXC2 expression, particularly high in basal breast cancers. | |
| Functional Study | EMT-enriched cell lines | β-catenin is a critical mediator of mesenchymal and stemness characteristics through FOXC2 upregulation. |
Influence on Synaptic Plasticity and Neuronal Network Connectivity
This compound has a notable influence on synaptic plasticity and neuronal network connectivity in the central nervous system. β-catenin, as a key component of cadherin adhesion complexes, functions as a scaffolding protein that stabilizes these complexes and anchors them to the actin cytoskeleton, thereby promoting the formation of strong cell-cell contacts. These adhesion complexes are present in both pre- and postsynaptic regions and significantly impact the modulation of synapse formation and synaptic plasticity.
Studies, particularly in knockout mice, suggest that beta-catenin/cadherin interactions regulate synaptic plasticity and neuronal network connectivity. Disruption of these interactions can potentially lead to brain malformations and neurodevelopmental disorders. This compound is involved in neurodevelopmental disorders (NDDs) such as intellectual disability, autism, and schizophrenia. Mutations in this compound can lead to dysfunction of the Wnt signaling pathway, which regulates gene transcription and further disturbs synaptic plasticity, neuronal apoptosis, and neurogenesis.
Research suggests that maintaining proper levels of β-catenin is critical for normal behavior and may have cell type-specific consequences. While most mutations in human this compound linked to NDDs result in a loss of protein function, studies in mice indicate that both excessive and reduced levels of β-catenin in specific neuronal populations can lead to behavioral deficits. For instance, excessive β-catenin in excitatory neurons in mice has been linked to reduced social and increased repetitive behaviors. A bioinformatic study on synaptic transmission in the cochlear nucleus identified this compound as a protein of great importance for synaptic structural organization and synaptogenesis. By binding to cadherin and other proteins, beta-catenin acts as a scaffolding protein for the arrangement of synaptic vesicles in the presynaptic active zone.
Research Findings on this compound in Synaptic Plasticity and Neuronal Connectivity
| Study Type | Model Organism/System | Key Finding | Citation |
| Functional Study | Neurons | β-catenin in cadherin complexes acts as a scaffold stabilizing complexes and anchoring to actin cytoskeleton. | |
| Localization/Functional Study | Pre/Postsynaptic | Adhesion complexes with β-catenin impact synapse formation and plasticity. | |
| Knockout Study | Mouse | Beta-catenin/cadherin interactions regulate synaptic plasticity and neuronal network connectivity. | |
| Clinical Association | Human | Disruption of beta-catenin/cadherin interactions can lead to brain malformations and NDDs. | |
| Association Study | Human | This compound is involved in NDDs like intellectual disability, autism, and schizophrenia. | |
| Mutation Analysis | Human | This compound mutations can cause Wnt pathway dysfunction, disturbing synaptic plasticity, apoptosis, and neurogenesis. | |
| Functional Study | Mouse Neurons | Maintaining proper β-catenin levels is critical for normal behavior and has cell type-specific consequences. | |
| Gain/Loss-of-Function | Mouse Neurons | Excessive or reduced β-catenin in specific neurons leads to behavioral deficits. | |
| Gain-of-Function | Mouse Excitatory Neurons | Excessive β-catenin linked to reduced social and increased repetitive behaviors. | |
| Bioinformatic Study | Cochlear Nucleus | This compound is important for synaptic structural organization and synaptogenesis. | |
| Functional Study | Presynaptic Zone | Beta-catenin acts as a scaffold for the arrangement of synaptic vesicles. |
Role in Hair Follicle Development and Function
This compound plays a critical role in hair follicle development and function. The protein is active in cells of the hair follicle matrix, which are responsible for dividing and maturing to form the components of the hair follicle and the hair shaft. As matrix cells proliferate, the hair shaft is pushed upwards.
Beta-catenin is expressed in several hair follicle cell types, including basal and peripheral matrix cells, and cells of the outer and inner root sheaths. Beta-catenin stabilization is thought to be a key factor in epidermal signaling that leads to hair development. Its aberrant activation has been implicated in the formation of hair tumors. Somatic mutations in the this compound gene are frequently found in pilomatricomas, which are benign skin tumors associated with hair follicles. These mutations are often gain-of-function, resulting in constitutively active beta-catenin, which leads to the abnormal activation of genes that increase the proliferation and differentiation of cells associated with the hair follicle matrix, contributing to tumor formation.
Research using mouse models has provided further insight into the role of β-catenin in hair follicle development and function, including its influence on pigment-type switching. Loss and gain of function of β-catenin in the dermal papilla of the hair follicle in mice result in altered coat color, specifically yellow and black, respectively. β-catenin activity in the dermal papilla suppresses the expression of Agouti and activates Corin, a negative regulator of Agouti activity, thereby regulating pigment type. Additionally, β-catenin activity in the dermal papilla influences melanocyte activity through mechanisms independent of Agouti and Corin.
Studies involving the activation of β-catenin signaling in embryonic epidermis have shown that it can program the epidermis towards a hair follicle fate. While activation promotes hair follicle placode and hair shaft fate, controlled downregulation of β-catenin signaling is necessary for normal placode patterning, hair follicle downgrowth, and the adoption of the full range of follicular fates. Mutation of β-catenin after placode initiation can block hair follicle downgrowth and cause abnormal epidermal stratification and pigmentation.
Research Findings on this compound in Hair Follicle Development and Function
| Study Type | Model Organism/System | Key Finding | Citation |
| Functional Study | Hair Follicle Matrix | β-catenin is active in matrix cells responsible for forming hair follicle components and hair shaft. | |
| Expression Analysis | Hair Follicle | β-catenin expressed in basal/peripheral matrix cells and outer/inner root sheaths. | |
| Signaling Study | Epidermis | β-catenin stabilization is key in epidermal signaling for hair development. | |
| Clinical Association | Human Skin Tumors | Aberrant β-catenin activation implicated in hair tumor formation. | |
| Mutation Analysis | Pilomatricomas | Somatic gain-of-function this compound mutations frequent in pilomatricomas, leading to constitutive activation. | |
| Functional Study | Hair Follicle Matrix | Constitutively active β-catenin increases proliferation/differentiation of matrix cells, contributing to tumors. | |
| Loss/Gain-of-Function | Mouse Dermal Papilla | β-catenin in dermal papilla regulates pigment-type switching (yellow/black coat color). | |
| Gene Regulation Analysis | Mouse Dermal Papilla | β-catenin suppresses Agouti and activates Corin expression. | |
| Functional Study | Mouse Dermal Papilla | β-catenin influences melanocyte activity independent of Agouti and Corin. | |
| Signaling Activation | Embryonic Epidermis | Activating β-catenin programs epidermis towards hair follicle fate. | |
| Signaling Regulation | Embryonic Epidermis | Controlled downregulation of β-catenin needed for normal placode patterning and hair follicle downgrowth. | |
| Mutation Study | Embryonic Epidermis | Mutation of β-catenin after placode initiation blocks hair follicle downgrowth and causes abnormalities. |
Pathophysiological Roles of Ctnnb1 Dysregulation
Mechanisms of CTNNB1 Aberrant Activation in Oncogenesis
Constitutive activation of the Wnt/β-catenin signaling pathway is a frequent event in the development of many cancers. nih.gov This aberrant activation is most commonly caused by genetic alterations that prevent the degradation of the β-catenin protein, leading to its accumulation and subsequent translocation to the nucleus. Once in the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-myc and cyclin D1, which promote cell proliferation. nih.govresearchgate.net
A primary mechanism for the stabilization of β-catenin is through somatic, gain-of-function mutations within the this compound gene itself. biorxiv.org The vast majority of these mutations are missense mutations clustered in a "hotspot" region within exon 3. nih.govnih.gov This exon encodes the N-terminal domain of the β-catenin protein, which contains critical serine (Ser) and threonine (Thr) residues that are targets for phosphorylation. nih.govfrontiersin.org
This phosphorylation, mediated by enzymes such as Glycogen (B147801) Synthase Kinase 3β (GSK3β) and Casein Kinase 1 (CK1), marks β-catenin for ubiquitination and subsequent degradation by the proteasome. elsevier.es Mutations in exon 3, particularly at codons S33, S37, T41, and S45, prevent this phosphorylation event. nih.gov Consequently, the mutant β-catenin protein evades degradation, leading to its stabilization and accumulation. nih.govscienmag.com
| Hotspot Codon in this compound Exon 3 | Normal Function of Corresponding Amino Acid | Effect of Mutation |
| Serine 45 (S45) | Phosphorylation site for Casein Kinase 1 (CK1) | Prevents initial phosphorylation, blocking the entire degradation cascade |
| Threonine 41 (T41) | Phosphorylation site for Glycogen Synthase Kinase 3β (GSK3β) | Impedes phosphorylation by GSK3β, preventing degradation signal |
| Serine 37 (S37) | Phosphorylation site for Glycogen Synthase Kinase 3β (GSK3β) | Impedes phosphorylation by GSK3β, preventing degradation signal |
| Serine 33 (S33) | Phosphorylation site for Glycogen Synthase Kinase 3β (GSK3β) | Impedes phosphorylation by GSK3β, preventing degradation signal |
| Aspartate 32 (D32) | Essential for interaction with β-TrCP (an E3 ubiquitin ligase) | Disrupts recognition by the ubiquitination machinery |
| Glycine 34 (G34) | Essential for interaction with β-TrCP (an E3 ubiquitin ligase) | Disrupts recognition by the ubiquitination machinery |
This table summarizes the key hotspot mutations in exon 3 of the this compound gene and their functional consequences leading to aberrant β-catenin stabilization.
Aberrant β-catenin activation can also occur due to mutations in the upstream components of the destruction complex, which is responsible for targeting β-catenin for degradation. nih.gov The key components of this complex are the tumor suppressor proteins Adenomatous Polyposis Coli (APC) and Axin (encoded by AXIN1 and AXIN2), along with GSK3β. elsevier.es
Loss-of-function mutations in APC are a hallmark of colorectal cancer, occurring in approximately 70-80% of cases. aacrjournals.org These mutations, typically truncating, impair the ability of the destruction complex to effectively bind and phosphorylate β-catenin, leading to its stabilization. elsevier.es Similarly, mutations in AXIN1 or AXIN2 can disrupt the scaffolding function of the Axin protein, preventing the proper assembly of the destruction complex and thereby activating Wnt signaling. nih.govaacrjournals.org Such mutations have been identified in a subset of colorectal, liver, and ovarian carcinomas. nih.gov
Regardless of the specific genetic alteration (this compound, APC, or AXIN), the common endpoint is the failure of the destruction complex and the subsequent deregulation of β-catenin stability. scienmag.com Under normal conditions, the destruction complex efficiently phosphorylates β-catenin in the cytoplasm, leading to its recognition by the β-TrCP E3 ubiquitin ligase, ubiquitination, and rapid degradation by the proteasome. scienmag.com
When this process is compromised by mutations, stabilized β-catenin accumulates in the cytoplasm. frontiersin.orgscienmag.com This accumulation facilitates its translocation into the nucleus, where it acts as a transcriptional co-activator. researchgate.netscienmag.com The abnormal presence of β-catenin in the nucleus is a key indicator of oncogenic Wnt pathway activation and is considered an important marker of malignancy. nih.govnih.gov This nuclear accumulation drives the transcription of genes that promote uncontrolled cell growth and survival, which are defining characteristics of cancer. scienmag.com
This compound-Driven Carcinogenesis in Specific Organ Systems
The aberrant activation of β-catenin signaling is a driving force in the development of several specific types of cancer. nih.govresearchgate.net High incidences of this compound pathway mutations are found in colorectal and endometrial cancers, highlighting the oncogenic role of dysregulated β-catenin in these epithelial tissues. researchgate.netnih.gov
The dysregulation of the Wnt/β-catenin pathway is a critical and often initiating event in the vast majority of colorectal carcinomas (CRCs). The most common mechanism for this activation is the inactivating mutation of the APC gene. aacrjournals.org These mutations lead to the stabilization and nuclear accumulation of β-catenin, driving the initial transformation of normal colonic epithelium into adenomatous polyps, which can then progress to invasive carcinoma.
While APC mutations are the predominant cause, a smaller subset of CRCs without APC mutations harbor activating mutations directly in exon 3 of the this compound gene. nih.govaminer.org Regardless of the initiating mutation, the resulting constitutive activation of β-catenin signaling is fundamental to the pathogenesis of this disease.
| Gene | Type of Mutation | Approximate Frequency in Colorectal Cancer | Consequence |
| APC | Loss-of-function (truncating) | ~70-80% | Inability to form a functional destruction complex |
| This compound | Gain-of-function (exon 3 missense) | ~5-10% | β-catenin protein is resistant to degradation |
| AXIN2 | Loss-of-function | Rare | Disruption of the destruction complex scaffold |
This table outlines the primary genetic alterations leading to β-catenin dysregulation in colorectal carcinoma.
In endometrial carcinoma, particularly the most common endometrioid subtype (EEC), activating mutations in this compound are a frequent oncogenic driver. nih.gov Studies have shown that a significant portion of EECs, estimated between 40-60%, exhibit nuclear accumulation of β-catenin. nih.gov These cases are strongly associated with missense mutations in the hotspot region of this compound exon 3. frontiersin.org
These mutations are considered to be relatively early events in the progression of endometrial cancer. frontiersin.org The resulting overactive Wnt signaling contributes to tumor progression by promoting cell proliferation and potentially other malignant behaviors. frontiersin.org The presence of this compound mutations in endometrial cancer is a defining molecular feature used in cancer classification and has been linked to specific clinicopathological characteristics.
| Feature | Description | Reference |
| Cancer Type | Endometrioid Endometrial Carcinoma (EEC) | nih.gov |
| Prevalence of this compound Mutations | High, leading to nuclear accumulation in 40-60% of cases | nih.gov |
| Mutation Type | Predominantly missense mutations in exon 3 | frontiersin.org |
| Pathogenic Role | Drives cancer progression through constitutive Wnt pathway activation | frontiersin.org |
This table summarizes the role and characteristics of this compound dysregulation in endometrial carcinoma.
Hepatocellular Carcinoma
Dysregulation of the this compound gene, which encodes β-catenin, is a pivotal and well-documented event in the pathogenesis of hepatocellular carcinoma (HCC). jci.org Aberrant activation of the Wnt/β-catenin signaling pathway, frequently resulting from gain-of-function mutations in this compound, is considered one of the primary genetic alterations driving this disease. jci.orgnih.gov These mutations are a key genetic event in a significant portion of human HCCs and are considered an early step in hepatocarcinogenesis. jci.orgnih.gov
Comprehensive genomic analyses have revealed that activating mutations in this compound, along with loss-of-function mutations in AXIN1, are present in approximately 35% of human HCC cases. jci.orgnih.gov The most common genetic alterations are missense mutations or deletions within exon 3 of the this compound gene. dovepress.com These mutations typically affect the phosphorylation sites of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus. dovepress.com
Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid-enhancer factor (TCF/LEF) transcription factors, leading to the transactivation of target genes that promote cell proliferation, invasion, and metastasis. frontiersin.orgaacrjournals.org One of the critical downstream targets is Cyclin D1, which plays a key role in cell cycle progression and is frequently overexpressed in HCC with activated β-catenin signaling. jci.org
The aberrant activation of the Wnt/β-catenin pathway contributes to multiple facets of HCC progression, including the proliferation of cancer stem cells (CSCs), tumor progression, metastasis, and resistance to therapy. jci.orgnih.govfrontiersin.org Overexpression of β-catenin has been shown to enhance the self-renewal and tumorigenicity of HCC CSCs. jci.org Furthermore, hypoxia can induce the expression and accumulation of β-catenin in HCC cell lines, which in turn facilitates invasion and metastasis. frontiersin.org
Interestingly, the prognostic significance of this compound mutations in HCC has been a subject of some debate. While some studies suggest that the presence of β-catenin mutations is associated with a more favorable prognosis, others have linked the nuclear and cytoplasmic accumulation of β-catenin with increased vascular invasion, higher cell proliferation, and more poorly differentiated tumors. dovepress.comaacrjournals.org It has also been observed that HCC related to Hepatitis C virus (HCV) infection has a significantly higher frequency of this compound mutations compared to HCC associated with Hepatitis B virus (HBV) or non-viral causes. dovepress.com
| Feature | Finding | Reference(s) |
| Prevalence of this compound/AXIN1 mutations | Occur in approximately 35% of human HCC samples. | jci.org, nih.gov |
| Common Mutation Location | Exon 3 of the this compound gene (deletions or missense mutations). | dovepress.com |
| Key Downstream Target Gene | Cyclin D1. | jci.org |
| Role in Cancer Stem Cells | Overexpression of β-catenin increases self-renewal and tumorigenicity of HCC CSCs. | jci.org |
| Association with Hypoxia | Hypoxia can lead to β-catenin expression and accumulation, facilitating invasion and metastasis. | frontiersin.org |
| Prognostic Significance | Conflicting reports; some associate with a more favorable prognosis, while others link it to aggressive features. | aacrjournals.org, dovepress.com |
| Association with Viral Etiology | Higher frequency of this compound mutations in HCV-related HCC. | dovepress.com |
Lung Carcinoma
Dysregulation of this compound, the gene encoding β-catenin, plays a role in a subset of non-small cell lung carcinomas (NSCLCs), particularly adenocarcinomas. While not as frequent as in other tumor types, this compound mutations are emerging as clinically significant alterations that can influence tumor characteristics and therapeutic response. nih.gov
Mutations in this compound have been identified in approximately 2-5.3% of lung adenocarcinomas. researchgate.netfrontiersin.org These mutations are most commonly found in exon 3 of the this compound gene and often occur in adenocarcinomas that are positive for thyroid transcription factor 1 (TTF1) and exhibit a papillary pattern. nih.gov
A notable finding is the co-occurrence of this compound mutations with other known oncogenic drivers, such as mutations in EGFR, KRAS, and rearrangements in ALK. aacrjournals.orgaacrjournals.org In particular, this compound mutations are frequently associated with EGFR mutations. nih.gov This co-occurrence is significant as oncogenic this compound mutations can upregulate Wnt signaling, which may contribute to resistance against targeted therapies aimed at these primary drivers. aacrjournals.org For instance, some this compound mutations have been shown to mediate resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.govaacrjournals.org
The functional consequence of these mutations is the stabilization of the β-catenin protein, leading to its accumulation and subsequent activation of the Wnt signaling pathway. However, the level of β-catenin stabilization and activation can vary depending on the specific this compound mutation, which in turn influences the degree of resistance to targeted therapies. aacrjournals.org Immunohistochemistry for β-catenin has shown heterogeneous nuclear or cytoplasmic expression in this compound-mutated tumors, suggesting it may not be a reliable screening tool for these mutations. nih.gov
| Feature | Finding | Reference(s) |
| Prevalence in Lung Adenocarcinoma | Approximately 2-5.3% of cases. | researchgate.net, frontiersin.org |
| Common Histological Subtype | TTF1-positive adenocarcinomas with a papillary component. | nih.gov |
| Co-occurring Mutations | Frequently found with mutations in EGFR, KRAS, and ALK rearrangements. | nih.gov, aacrjournals.org, aacrjournals.org |
| Therapeutic Implication | Can mediate resistance to EGFR targeted therapies. | nih.gov, aacrjournals.org |
| Prognosis | Tendency towards a worse prognosis, but not always statistically significant. | frontiersin.org |
| Immunohistochemistry | Heterogeneous nuclear or cytoplasmic expression; not a reliable screening tool for mutations. | nih.gov |
Prostate Cancer
The role of this compound dysregulation in prostate cancer is complex, with evidence suggesting its involvement in tumor development, progression to aggressive disease, and the emergence of castration-resistant prostate cancer (CRPC). While this compound mutations are relatively rare, occurring in about 5% of cases, alterations in the Wnt/β-catenin signaling pathway are more broadly implicated. plos.orgaacrjournals.orgnih.gov
Activating mutations in exon 3 of this compound have been detected in a fraction of prostate cancer tissue samples. aacrjournals.org These mutations can be focal, suggesting they may arise during tumor progression. aacrjournals.org Beyond direct mutations in this compound, the Wnt/β-catenin pathway can be activated through various other mechanisms.
Dysregulated β-catenin signaling can cooperate with other genetic alterations to drive prostate cancer progression. For example, increased β-catenin levels can synergize with the loss of the tumor suppressor PTEN to promote the development of invasive prostate cancer. plos.org In mouse models, the combination of an activating this compound mutation and Pten deletion accelerates prostate cancer progression. aacrjournals.org Furthermore, patients with prostate cancer who have alterations in both this compound and PTEN have been observed to relapse sooner. aacrjournals.org
The interplay between β-catenin and the androgen receptor (AR) is a critical aspect of its role in prostate cancer. β-catenin can act as a co-factor for the AR, enhancing its transcriptional activity even at low androgen levels. plos.org This interaction is thought to be important in the development of castration-resistant disease. plos.org In the absence of androgens, the Wnt/β-catenin pathway can become upregulated, promoting androgen-independent growth of prostate cancer cells. nih.gov
The expression and localization of β-catenin can change during prostate cancer progression, although findings have been inconsistent. Some studies report an increase in β-catenin expression and its nuclear localization in late-stage cancers, while others have noted a loss of nuclear expression in advanced tumors. plos.org
| Feature | Finding | Reference(s) |
| Prevalence of this compound Mutations | Occur in approximately 5% of cases. | plos.org, aacrjournals.org, nih.gov |
| Cooperation with other Mutations | Synergizes with PTEN loss to promote invasive carcinoma. | plos.org, aacrjournals.org |
| Interaction with Androgen Receptor (AR) | Acts as a co-factor for AR, enhancing its activity and contributing to castration-resistant disease. | plos.org, nih.gov |
| Role in Androgen Independence | Upregulation of the Wnt/β-catenin pathway can promote androgen-independent growth. | nih.gov |
| Expression in Tumor Progression | Inconsistent findings; some studies show increased nuclear localization in late-stage cancer, while others report a loss. | plos.org |
Breast Cancer
Dysregulation of the this compound-encoded β-catenin pathway is particularly associated with aggressive subtypes of breast cancer, most notably triple-negative breast cancer (TNBC). Unlike in some other cancers, activating mutations in the this compound gene itself are rare in breast tumors. nih.govnih.gov Instead, the aberrant activation of the Wnt/β-catenin signaling pathway often occurs through other mechanisms at the cell surface. nih.gov
A significant proportion of breast cancers, estimated at around 60%, exhibit high levels of β-catenin expression. frontiersin.org This overexpression is often correlated with increased levels of Cyclin D1, a downstream target of the Wnt pathway, and is associated with a poorer prognosis. frontiersin.org
In invasive ductal carcinomas (IDCs), a loss or reduction of β-catenin expression at the cell surface is observed in a majority of cases. karger.com This is often accompanied by the nuclear and/or cytoplasmic localization of the protein. karger.com A significant association has been found between the loss of cell surface β-catenin and increased tumor stage and histological grade. karger.com
The Wnt/β-catenin pathway is also implicated in therapeutic resistance in breast cancer. For instance, the expression of the multi-drug resistance gene 1 (MDR1) is regulated by this pathway. frontiersin.org
| Feature | Finding | Reference(s) |
| Prevalence of this compound Mutations | Rare in breast cancer. | nih.gov, nih.gov |
| β-catenin Expression | High levels of β-catenin expression in approximately 60% of breast cancers. | frontiersin.org |
| Association with Subtypes | Wnt/β-catenin pathway activation is preferentially found in triple-negative/basal-like breast carcinomas. | nih.gov |
| Prognostic Significance | Nuclear β-catenin expression is associated with a poor clinical outcome and shorter survival. | nih.gov, nih.gov |
| Cellular Localization in IDCs | Loss of cell surface β-catenin is common and associated with higher tumor stage and grade; nuclear/cytoplasmic localization is also observed. | karger.com |
| Role in Drug Resistance | The pathway regulates the expression of the multi-drug resistance gene 1 (MDR1). | frontiersin.org |
Ovarian Cancer
Dysregulation of the this compound/β-catenin pathway is a significant factor in the pathogenesis of certain subtypes of epithelial ovarian cancer (EOC), particularly ovarian endometrioid adenocarcinomas (OEAs). aacrjournals.org While aberrant activation of this pathway is a common theme, the underlying genetic mechanisms can be diverse.
Mutations in the this compound gene are frequently observed in OEAs, with reported mutation frequencies ranging from 16% to 54%. aacrjournals.orgfrontiersin.org These are typically missense mutations that lead to the stabilization and nuclear accumulation of the β-catenin protein, resulting in the constitutive activation of the Wnt signaling pathway. aacrjournals.org
Beyond direct mutations in this compound, defects in other components of the β-catenin destruction complex can also lead to its dysregulation. Mutations in genes such as APC, AXIN1, and AXIN2 have been identified in OEAs, providing alternative mechanisms for β-catenin stabilization. aacrjournals.org
The hyperactivation of the Wnt/β-catenin pathway in ovarian cancer contributes to several key aspects of tumorigenesis, including the maintenance of cancer stem cells, promotion of metastasis, enhancement of cancer cell survival, and chemoresistance. nih.gov For example, β-catenin plays a role in maintaining the ovarian cancer stem cell phenotype through the regulation of ALDH1A1. frontiersin.org
Immunohistochemical studies have shown that cytoplasmic β-catenin expression is significantly higher in EOC compared to benign ovarian tumors. rjpn.org In stage I and II ovarian carcinomas, nuclear expression of β-catenin is predominantly observed in the endometrioid subtype. nih.gov
| Feature | Finding | Reference(s) |
| Prevalence of this compound Mutations in OEAs | Estimated frequency of 16-54%. | aacrjournals.org, frontiersin.org |
| Other Genetic Alterations | Mutations in APC, AXIN1, and AXIN2 can also lead to β-catenin dysregulation. | aacrjournals.org |
| Pathophysiological Roles | Involved in maintaining cancer stem cells, promoting metastasis, and chemoresistance. | nih.gov |
| Expression in EOC vs. Benign Tumors | Cytoplasmic β-catenin expression is significantly higher in EOC. | rjpn.org |
| Cellular Localization in Early-Stage Ovarian Cancer | Nuclear expression is mainly seen in endometrioid carcinomas. | nih.gov |
Thyroid Carcinoma
Dysregulation of β-catenin, encoded by the this compound gene, is a marker for aggressive tumor phenotypes and poor prognosis in thyroid neoplasms of follicular cell origin. nih.govnih.gov Alterations in the Wnt/β-catenin signaling pathway are considered a late event in thyroid tumor progression, being more common in poorly differentiated and anaplastic (undifferentiated) thyroid carcinomas. frontiersin.org
In normal thyroid follicular cells, β-catenin is localized to the cell membrane. nih.gov A reduction in membrane β-catenin expression is a common finding in thyroid carcinomas and is associated with a progressive loss of tumor differentiation. nih.govresearchgate.net In papillary thyroid carcinoma (PTC), there is often an accumulation of β-catenin in the cytoplasm. frontiersin.orgoup.com In poorly differentiated and anaplastic carcinomas, β-catenin is frequently translocated to the nucleus. frontiersin.org
Activating mutations in exon 3 of the this compound gene are largely restricted to poorly differentiated and anaplastic thyroid carcinomas. nih.govnih.govresearchgate.net These mutations are found in approximately 25% of poorly differentiated carcinomas and up to 65.5% of anaplastic carcinomas. nih.govresearchgate.net The presence of these mutations is significantly associated with the aberrant nuclear localization of β-catenin, consistent with the stabilization of the protein and activation of the Wnt pathway. nih.govnih.gov
The dysregulation of β-catenin, whether through reduced membrane expression, nuclear localization, or this compound mutation, is significantly associated with a poor prognosis. nih.govnih.gov This association is independent of conventional prognostic indicators for thyroid cancer. nih.govnih.gov The activation of the Wnt/β-catenin pathway is also implicated in the increased proliferation of poorly and undifferentiated thyroid tumor cells. frontiersin.org
| Feature | Finding | Reference(s) |
| Cellular Localization in Normal Thyroid | Strong membrane expression. | nih.gov |
| Expression Changes in Thyroid Cancer | Reduced membrane expression in carcinomas; cytoplasmic accumulation in PTC; nuclear translocation in poorly differentiated and anaplastic carcinomas. | frontiersin.org, nih.gov, oup.com |
| Prevalence of this compound Exon 3 Mutations | ~25% in poorly differentiated carcinomas; up to 65.5% in anaplastic carcinomas. | nih.gov, researchgate.net |
| Prognostic Significance | Low membrane expression, nuclear localization, or this compound mutations are associated with poor prognosis. | nih.gov, nih.gov |
| Pathophysiological Role | Contributes to increased proliferation in poorly and undifferentiated thyroid tumors. | frontiersin.org |
Brain Tumors (e.g., Medulloblastoma)
Somatic mutations in the this compound gene are a defining feature of the Wnt-activated molecular subgroup of medulloblastoma, the most common malignant brain tumor in children. These mutations are typically missense mutations located in exon 3, which encodes the degradation domain of the β-catenin protein. This leads to the stabilization and nuclear accumulation of β-catenin, resulting in the constitutive activation of the Wnt signaling pathway.
While this compound mutations are considered a hallmark of Wnt-activated medulloblastoma, they are not exclusively found in this subgroup. However, the presence of these mutations is a strong indicator of Wnt pathway activation. The Wnt-activated subgroup accounts for approximately 10% of medulloblastoma cases. Research has identified various missense point mutations and one in-frame deletion in exon 3 of this compound in pediatric medulloblastoma patients. The accumulation of β-catenin in the nucleus is a key molecular driver in this tumor subtype. Interestingly, large-cell variant medulloblastomas tend to show lower relative this compound expression compared to other variants.
| Feature | Description | References |
|---|---|---|
| Associated Tumor Subgroup | Wnt-activated medulloblastoma | |
| Mutation Type | Somatic, typically missense mutations in exon 3 | |
| Molecular Consequence | Stabilization and nuclear accumulation of β-catenin, leading to constitutive Wnt pathway activation | |
| Prevalence | Approximately 10% of medulloblastoma cases |
Kidney Cancers (e.g., Wilms Tumor)
This compound gene variants are found in Wilms tumor, a rare form of kidney cancer that primarily affects children. These are somatic mutations that occur only in the kidney cells that give rise to the tumor. The mutations result in an overly active β-catenin protein, leading to increased Wnt signaling, which in turn promotes unchecked proliferation of kidney cells and tumor development.
Mutations in this compound are found in about 15-20% of Wilms tumors and are frequently associated with mutations in the WT1 gene. In fact, most tumors with WT1 mutations also carry this compound mutations, and this compound mutations are rare in the absence of a WT1 mutation. This suggests a strong selection for β-catenin stabilization after the loss of WT1 function. The activation of the Wnt/β-catenin pathway is considered a critical event in the development of WT1-mutant Wilms tumors. Studies have shown that a patient's tumor can contain multiple distinct mutations in this compound.
| Feature | Description | References |
|---|---|---|
| Mutation Type | Somatic, gain-of-function mutations | |
| Associated Gene Mutations | Frequently co-occur with WT1 mutations | |
| Molecular Consequence | Overactive β-catenin protein, increased Wnt signaling, and unchecked cell proliferation | |
| Prevalence | Approximately 15-20% of Wilms tumors |
Desmoid Tumors
This compound gene variants are a primary driver in the development of desmoid tumors, which are noncancerous but locally aggressive growths arising from connective tissue. These mutations are somatic, meaning they are acquired during a person's lifetime and are only present in the tumor cells. The majority of sporadic desmoid tumors (around 85-90%) are associated with somatic mutations in exon 3 of the this compound gene.
These mutations prevent the breakdown of the β-catenin protein, leading to its accumulation within the cells. The excess β-catenin then promotes the uncontrolled proliferation of cells, resulting in the formation of desmoid tumors. The most common mutations occur at codons 41 and 45. While this compound mutations are very common in these tumors, studies have not found a statistically significant difference in the risk of recurrence based on the presence or specific type of this compound mutation. However, some research suggests that the S45F mutation may be a high-risk factor for recurrence.
| Feature | Description | References |
|---|---|---|
| Mutation Type | Somatic mutations, typically in exon 3 | |
| Molecular Consequence | Accumulation of β-catenin, leading to uncontrolled cell proliferation | |
| Prevalence in Sporadic Cases | Approximately 85-90% | |
| Common Mutation Hotspots | Codons 41 and 45 |
Role of this compound in Neurodevelopmental Disorders (this compound-NDD)
Mutations in the this compound gene are also the cause of a rare genetic neurodevelopmental disorder known as this compound syndrome or this compound-related neurodevelopmental disorder (this compound-NDD). This condition is characterized by a range of neurological and developmental issues.
Molecular Basis of Cognitive Impairment and Developmental Delays
This compound-NDD is typically caused by a de novo pathogenic variant in one copy of the this compound gene, which is present in all cells of the body. These loss-of-function mutations result in the production of a non-functional β-catenin protein. A reduction in functional β-catenin likely impairs the ability of cells, particularly brain cells, to adhere to and communicate with each other. This disruption in cellular interaction is thought to adversely affect brain development and function, leading to cognitive impairment and developmental delays. The Wnt/β-catenin signaling pathway is crucial for many aspects of prenatal development, and its disruption due to this compound mutations is a key factor in the pathophysiology of this disorder.
Impact on Synaptic Dysfunction and Neurogenesis
The β-catenin protein plays a significant role in the central nervous system, including in cortical development, neural stem cell proliferation, neurogenesis, and synaptic connections. Dysfunctional Wnt signaling resulting from this compound mutations can disturb synaptic plasticity, neuronal apoptosis, and neurogenesis. Research suggests that β-catenin is important for shaping synaptic structure and regulating postsynaptic strength. Therefore, mutations in this compound can lead to synaptic dysfunction, which contributes to the neurological symptoms observed in this compound-NDD. The Wnt/β-catenin pathway is also involved in promoting the growth and specialization of cells, and its disruption can impact the generation of new neurons (neurogenesis).
Association with Specific Neurological Phenotypes (e.g., intellectual disability, autism spectrum disorder, schizophrenia)
This compound mutations are strongly associated with a spectrum of neurological and behavioral phenotypes.
Intellectual Disability (ID): Mild to profound intellectual disability is a universal feature of this compound-NDD. De novo loss-of-function mutations in this compound have been identified as a frequent cause of ID. Affected individuals often have severe motor and speech delays.
Autism Spectrum Disorder (ASD): Rare mutations in this compound have been identified in individuals with ASD. The gene is considered a strong candidate for ASD risk. Studies have shown that de novo loss-of-function variants in this compound are found in patients with ASD, often alongside developmental delay and intellectual disability. Animal models with this compound deficiency in specific neurons exhibit behaviors that mimic core symptoms of ASD, such as impaired social interactions and repetitive behaviors.
Schizophrenia: While less extensively studied, there is emerging evidence linking this compound to schizophrenia. Some studies have identified novel this compound mutations in individuals with schizophrenia. Furthermore, a polymorphism in the this compound gene has been associated with susceptibility to schizophrenia in certain populations. The dysfunction of glutamate (B1630785) signaling, which can be influenced by pathways involving β-catenin, is also implicated in schizophrenia.
| Neurological Phenotype | Association with this compound Mutations | References |
|---|---|---|
| Intellectual Disability | Universal feature of this compound-NDD, caused by de novo loss-of-function mutations. | |
| Autism Spectrum Disorder | Identified as a strong candidate risk gene; de novo variants found in individuals with ASD. | |
| Schizophrenia | Emerging evidence of association, with novel mutations and polymorphisms identified in patients. |
This compound in Other Disease Contexts
Dysregulation of the this compound gene, and consequently the β-catenin protein, extends beyond oncogenesis to a variety of other pathological conditions. These include fibrotic diseases, genetic disorders of the eye, congenital heart defects, and processes fundamental to cancer metastasis like anoikis resistance. This section explores the pathophysiological roles of this compound in these diverse disease contexts.
Pulmonary Fibrosis Pathogenesis
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by alveolar epithelial cell injury, increased fibroblast and myofibroblast proliferation, and excessive deposition of extracellular matrix (ECM). uni-giessen.deresearchgate.net Emerging evidence points to the aberrant reactivation of the Wnt/β-catenin signaling pathway as a key player in the pathogenesis of IPF. uni-giessen.denih.gov In healthy adult lungs, this pathway is largely quiescent, but in IPF, it becomes aberrantly activated, particularly in alveolar type II (ATII) cells. uni-giessen.de
This activation of Wnt/β-catenin signaling is considered an early event in the development of experimental fibrosis. nih.gov It contributes to the disease by promoting the proliferation and survival of alveolar epithelial cells and mediating the transition of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive ECM production. nih.govnih.gov The crosstalk between the Wnt/β-catenin and the Transforming Growth Factor-β (TGF-β) signaling pathways is crucial in this process. nih.govresearchgate.net Activation of β-catenin is required for TGF-β-mediated fibrosis, and together they drive the epithelial-to-mesenchymal transition (EMT), further contributing to the fibrotic process. nih.govresearchgate.net Studies have shown that inhibition of the Wnt/β-catenin pathway can alleviate pulmonary inflammation and fibrosis in experimental models, highlighting it as a potential therapeutic target. nih.govscireq.com
| Cellular Process | Role of this compound/β-catenin | Key Interacting Pathway |
|---|---|---|
| Epithelial Cell Behavior | Promotes proliferation and survival of alveolar epithelial cells. | - |
| Fibroblast to Myofibroblast Transition | Induces differentiation of fibroblasts into ECM-producing myofibroblasts. nih.gov | TGF-β |
| Epithelial-to-Mesenchymal Transition (EMT) | Contributes to the transition of epithelial cells into mesenchymal cells. nih.gov | TGF-β |
| Extracellular Matrix (ECM) Deposition | Increases the production and deposition of ECM components. plos.org | TGF-β |
Familial Exudative Vitreoretinopathy (FEVR)
Familial Exudative Vitreoretinopathy (FEVR) is an inherited disorder characterized by abnormal development of the retinal vasculature, which can lead to vision loss. Several genes involved in the Norrin/Wnt signaling pathway have been implicated in FEVR, and this compound is one of them. Mutations in this compound are a known cause of FEVR, often presenting with severe ocular manifestations.
Heterozygous mutations in this compound have been identified in individuals with both syndromic and non-syndromic FEVR. These mutations can be de novo or inherited in an autosomal dominant pattern. The resulting β-catenin protein is often truncated or non-functional, leading to a disruption of the Wnt signaling cascade that is critical for normal retinal angiogenesis. This disruption leads to incomplete vascularization of the peripheral retina, a hallmark of FEVR. Clinical presentations in patients with this compound-related FEVR can be severe and may also be associated with systemic abnormalities, including developmental delays and microcephaly.
Cardiac Anomalies
The Wnt/β-catenin signaling pathway, with β-catenin encoded by this compound, plays a crucial role in cardiac development and the maintenance of cardiac tissue homeostasis in adults. nih.govnih.gov Dysregulation of this pathway due to this compound mutations has been linked to various congenital heart defects. nih.govThis compound-foundation.org While the Wnt/β-catenin pathway's activity is generally low in a healthy adult heart, its proper regulation is essential for normal cardiac function. nih.gov
Pathogenic variations in this compound are associated with a neurodevelopmental disorder that can also feature congenital heart anomalies. nih.gov Some of the reported cardiac defects in individuals with this compound mutations include atrioventricular canal defects, tetralogy of Fallot, and mitral valve prolapse. nih.govThis compound-foundation.org The gene is highly expressed in the heart, and its product, β-catenin, is involved in the expansion and development of cardiac mesoderm. This compound-foundation.org Furthermore, β-catenin has been shown to promote the proliferation of cardiomyocytes, which is essential for both heart development and repair after injury, such as myocardial infarction. nih.govmdpi.comscielo.br Dysregulation of β-catenin can also contribute to myocardial fibrosis by promoting the differentiation of cardiac fibroblasts into myofibroblasts. nih.gov
| Type of Anomaly | Reference |
|---|---|
| Atrioventricular Canal Defect | nih.govThis compound-foundation.org |
| Tetralogy of Fallot | nih.govThis compound-foundation.org |
| Mitral Valve Prolapse | nih.govThis compound-foundation.org |
| Absent Pulmonary Valve with Intact Ventricular Septum | nih.gov |
| Hypoplastic Aortic Arch | nih.gov |
Anoikis and Anchorage-Independent Growth
Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix (ECM). nih.gov Resistance to anoikis is a critical step for cancer cells to metastasize, as it allows them to survive in circulation and colonize distant sites. nih.govbiologists.com The ability of cells to grow without being attached to a substrate is known as anchorage-independent growth, a hallmark of transformed cells. nih.gov
The Wnt/β-catenin signaling pathway is implicated in the regulation of anoikis resistance and the promotion of anchorage-independent growth. nih.govresearchgate.net In some cancers, the activation of β-catenin signaling can contribute to the suppression of anoikis, thereby facilitating tumor progression and metastasis. nih.gov For instance, in gastric cancer, nuclear β-catenin has been shown to promote resistance to anoikis. nih.gov The mechanisms by which β-catenin mediates these effects can be complex and context-dependent, often involving the transcriptional regulation of genes that control cell survival and apoptosis. The epithelial-mesenchymal transition (EMT), a process that is often associated with increased metastatic potential, is also linked to anoikis resistance, and the Wnt/β-catenin pathway is a known regulator of EMT. biologists.com
Advanced Research Methodologies and Experimental Models for Ctnnb1 Studies
In Vitro Model Systems
In vitro models provide controlled environments to study the cellular and molecular functions of CTNNB1. These systems are crucial for dissecting the intricacies of Wnt/β-catenin signaling, cell adhesion, and the impact of this compound mutations.
Cell Line-Based Research (e.g., HEK293, A549-hACE2)
Cell lines are fundamental tools in this compound research, allowing for reproducible experiments and genetic manipulation. HEK293 cells, a human embryonic kidney cell line, are frequently used to study Wnt/β-catenin signaling dynamics and evaluate potential therapeutic approaches. For instance, HEK293 cells have been utilized to investigate the efficiency of RNA trans-splicing as a strategy to correct this compound mutations This compound-foundation.org. Studies have also employed HEK293 cells expressing fluorescently tagged endogenous this compound to quantify its dynamic subcellular increase upon Wnt stimulation using live-cell microscopy elifesciences.org. Additionally, HEK293T cells have been used in CRISPR-Cas9-mediated knockout studies to assess the effects of this compound deletion on cell adhesion and proliferation nih.gov. Research involving covalent degraders targeting this compound has also been conducted in HEK293 cells to identify compounds that lower this compound levels nih.govresearchgate.net.
Other cell lines are employed depending on the specific research question. For example, renal cell carcinoma (RCC) cell lines such as A-498 and 786-O have been used to study the role of this compound in cancer cell proliferation, migration, and invasion dovepress.com. A549 cells, a human lung adenocarcinoma cell line, particularly those engineered to express the human ACE2 receptor (A549-hACE2), have been used to model SARS-CoV-2 infection and investigate the involvement of this compound in pulmonary fibrosis. In this model, knockdown or overexpression of this compound was performed to evaluate its impact on fibrosis markers researchgate.netresearchgate.netnih.govmdpi.commdpi.com. Breast cancer cell lines like MCF-7 and MDA-MB-231 have been used to explore the association between this compound mutations and resistance to therapies such as paclitaxel (B517696) spandidos-publications.com.
Induced Pluripotent Stem Cell (iPSC) Models and Organoids
Induced pluripotent stem cells (iPSCs) derived from patients with this compound-related disorders offer a powerful model to study disease mechanisms and test potential therapies in a genetically relevant context. Patient cell samples can be reprogrammed into iPSCs, which can then be differentiated into relevant cell types, such as neurons, to mimic the patient's specific cellular responses This compound-foundation.orgrarediseases.orgresearchgate.netnih.gov. This approach allows for greater accuracy in modeling how therapies might be taken up by a patient and predicting their success This compound-foundation.org.
Organoids, which are simplified three-dimensional tissue cultures derived from stem cells, are increasingly valuable for this compound research, particularly in the context of cancer and neurodevelopmental disorders. Organoids derived from human adult stem cells, including hepatocyte, endometrial, and intestinal organoids, have been used to model this compound-driven tumorigenesis by introducing specific mutations using base editing ega-archive.orghubrecht.eu. This allows for the generation of complex tumor models in a dish ega-archive.org. Colon organoids, for instance, have been utilized to study the impact of Wnt pathway alterations, including mutations in this compound, on their growth and characteristics mdpi.com. Organoids generated from genetically engineered mouse models can also be used for mechanistic studies and high-throughput drug screening nih.gov. Brain organoids derived from patient iPSCs are being developed to better understand the effects of this compound variants on β-catenin function and for preclinical drug testing This compound-foundation.orgrarediseases.org.
In Vivo Model Systems
In vivo models, primarily genetically engineered mice, are essential for studying the systemic effects of this compound alterations on development, physiology, and disease progression.
Genetically Engineered Mouse Models (e.g., Knockout, Conditional Knockout, Gain-of-Function Models)
Genetically engineered mouse models (GEMMs) are widely used to investigate the in vivo functions of this compound. These models allow researchers to manipulate this compound expression or function in a spatial and temporal manner.
Knockout Models: Whole-body knockout of this compound is often embryonic lethal due to its crucial role in early development nih.gov. Therefore, conditional knockout (cKO) models are more frequently employed to study the effects of this compound deletion in specific tissues or at particular developmental stages nih.govnih.gov. Using the Cre-LoxP system, researchers can inactivate this compound in a tissue-specific manner by crossing mice with a floxed this compound allele (where exon(s) are flanked by LoxP sites) with mice expressing Cre recombinase under a tissue-specific promoter nih.gov. Examples include cKO models where this compound is deleted in neural tube-derived tissues, cerebral cortex and hippocampus, forebrain neurons, or parvalbumin (PV) interneurons to study neurodevelopmental phenotypes nih.govnih.govnih.govoup.com. Studies using this compound cKO in PV interneurons have shown behavioral deficits mimicking core symptoms of autism spectrum disorder (ASD), including increased anxiety, impaired cognition and social interactions, and elevated repetitive behaviors oup.com.
Conditional Knockout Models: Conditional knockout models have been instrumental in understanding the diverse roles of this compound. For example, conditional inactivation of this compound in undifferentiated spermatogonia has been studied to understand its role in spermatogenesis plos.org.
Gain-of-Function Models: Gain-of-function mouse models are created to mimic the effects of stabilized or overexpressed β-catenin, often associated with various cancers. These models typically involve the expression of a stabilized form of this compound that is resistant to degradation plos.orgresearchgate.net. Conditional expression of a this compound gain-of-function mutant in specific tissues, such as the corneal epithelium, has been used to study tumorigenesis biologists.com. Mouse models with enhanced Wnt/β-catenin signaling are described as gain-of-function models and are used to study conditions linked to this compound overactivation researchgate.net. A mouse model expressing a stabilized form of this compound in germ cells has been used to study its effects on spermatogonial stem cell activity plos.org.
Mouse xenograft models, where human cancer cells (some with this compound mutations) are implanted into immunocompromised mice, are also used to evaluate the efficacy of potential therapies targeting this compound or pathways it influences dovepress.comaacrjournals.org.
Other Relevant Animal Models
While mouse models are the most frequently used, other animal models can also provide insights into this compound function. Large animal models, such as pigs and nonhuman primates (NHPs), have been used in the context of gene therapy research for this compound syndrome to assess the safety and biodistribution of viral vectors This compound-foundation.org. These models help identify potential off-target effects of gene delivery This compound-foundation.org.
Genetic and Genomic Methodologies
A range of genetic and genomic methodologies are applied to study this compound, its mutations, and its downstream effects. These techniques are vital for identifying genetic alterations, understanding their functional consequences, and dissecting the complex regulatory networks involving this compound.
Genetic testing, including genomic microarray technology, is used to identify de novo mutations in the this compound gene associated with neurodevelopmental disorders like this compound Syndrome mdpi.com. This helps in establishing genotype-phenotype correlations nih.govmdpi.com.
CRISPR-Cas9 technology is widely used for precise genome editing of the this compound gene in various model systems, including cell lines and organoids elifesciences.orgnih.govega-archive.orgnih.gov. This allows for the creation of knockout or specific mutation models to study the functional impact of genetic alterations nih.gov. Base editing, a refinement of CRISPR-Cas9, enables the introduction of specific point mutations, which has been applied in organoids to model this compound hot-spot mutations found in cancers ega-archive.orghubrecht.eu.
Transcriptomics, such as RNA sequencing, is used to analyze gene expression changes regulated by this compound signaling plos.orgnih.gov. This helps in identifying downstream target genes and understanding the molecular pathways influenced by this compound plos.org. For example, RNA-seq has been used to reveal a network of genes regulated by this compound in spermatogonial cells plos.org. Transcriptomic analysis has also been employed in A549-hACE2 cells to investigate the effects of this compound knockdown or overexpression on gene expression following SARS-CoV-2 infection researchgate.netnih.gov.
Western blotting and qPCR are commonly used techniques to assess the protein and mRNA expression levels of this compound and its target genes in various experimental models nih.govdovepress.comresearchgate.netresearchgate.netmdpi.com. Immunofluorescence and immunohistochemistry are used to visualize the localization and expression of β-catenin protein in cells and tissues hubrecht.euoup.com.
Mutational Analysis Techniques (e.g., PCR-based Sanger Sequencing, Whole-Exome Sequencing)
Mutational analysis techniques are fundamental for identifying genetic alterations in the this compound gene. PCR-based Sanger sequencing has historically been used to examine specific regions, such as exon 3, which is a hotspot for activating mutations in various cancers and developmental disorders asco.orgnih.gov. This targeted approach allows for the validation of variants identified by other methods or for screening known mutation sites. For instance, Sanger sequencing was used to confirm de novo variants in this compound identified through Whole-Exome Sequencing (WES) in patients with neurodevelopmental disorder frontiersin.org.
Whole-Exome Sequencing (WES) provides a broader, genome-wide approach to detect mutations in all coding regions of the genome, including this compound. WES has been instrumental in identifying both known and novel this compound mutations in various conditions, such as desmoid-type fibromatosis and familial exudative vitreoretinopathy (FEVR) asco.orgnih.govnih.govd-nb.info. Studies have shown that WES can detect low-frequency this compound mutations that might be missed by traditional Sanger sequencing, thereby revealing a higher prevalence of this compound alterations in certain diseases than previously recognized asco.orgnih.gov. WES involves aligning sequencing data to a reference genome, variant annotation using databases like ANNOVAR, and filtering for rare or protein-altering variants frontiersin.org. Confirmation of candidate variants, particularly de novo mutations, is often performed using parental Sanger sequencing frontiersin.org.
Research findings using these techniques have revealed the spectrum of this compound mutations in different diseases. For example, in HBV-related hepatocellular carcinoma (HCC), missense point mutations in exon 3 of this compound, frequently at codons 32, 33, 38, and 45, were identified through direct sequencing nih.gov. In desmoid tumors, WES and deep sequencing uncovered low-frequency this compound mutations and novel intra-genic deletions impacting exon 3 asco.orgnih.gov. A biallelic homozygous mutation in this compound was identified by WES in a patient with a severe syndromic FEVR-like phenotype, representing the first report of recessive disease caused by a this compound mutation d-nb.info.
| Technique | Application for this compound | Key Findings/Insights |
| Sanger Sequencing | Targeted validation of specific mutations, Exon 3 screening | Confirmation of WES variants, identification of known hotspots asco.orgnih.govfrontiersin.org |
| Whole-Exome Sequencing | Genome-wide mutation detection in coding regions | Identification of novel and low-frequency mutations, broader mutation spectrum asco.orgfrontiersin.orgnih.govd-nb.info |
Gene Expression Profiling (e.g., RNA Sequencing, Quantitative PCR)
Gene expression profiling techniques are essential for quantifying the transcriptional activity of the this compound gene and its downstream targets. RNA Sequencing (RNA-Seq) provides a comprehensive view of the transcriptome, allowing for the identification of differentially expressed genes in various biological contexts related to this compound. Studies utilizing RNA-Seq have investigated the impact of this compound mutations or altered this compound activity on global gene expression patterns. For instance, RNA-Seq was used to identify key downstream genes of gain-of-function this compound mutations associated with immune escape in hepatocellular carcinoma nih.gov. In the context of intestinal epithelia and colorectal cancer, RNA-Seq transcriptome experiments showed that ablation of a this compound enhancer led to significant downregulation of genes associated with the Wnt signaling pathway and pluripotency elifesciences.orgnih.gov. RNA-Seq has also been used to identify reference genes, including this compound, for qPCR analysis during the transition from brown to white adipose tissue mdpi.com.
Quantitative PCR (qPCR) is a highly sensitive method used to validate gene expression changes identified by RNA-Seq or to quantify the expression levels of specific genes, including this compound itself or its known targets like c-Myc or Axin2 nih.govelifesciences.orgnih.gov. Real-time PCR has been used to assess the expression levels of this compound and c-Myc in HBV-related HCC and cirrhotic tissues, showing upregulation in tumor samples nih.gov.
These techniques have demonstrated that altered this compound activity significantly impacts the expression of numerous genes involved in diverse cellular processes.
| Technique | Application for this compound | Key Findings/Insights |
| RNA Sequencing | Global transcriptome analysis, identification of downstream genes | Reveals gene expression changes associated with this compound mutations or modulated activity, identifies affected pathways nih.govelifesciences.orgnih.govaacrjournals.org |
| Quantitative PCR | Validation of RNA-Seq data, quantification of specific genes | Confirms expression levels of this compound and target genes (e.g., c-Myc, Axin2) nih.govelifesciences.orgnih.gov |
Chromatin Accessibility and Regulatory Element Analysis (e.g., ATAC-seq, ChIP-seq)
Chromatin accessibility and regulatory element analysis techniques provide insights into how the packaging of DNA influences gene expression and where transcription factors and other regulatory proteins bind. The assay for transposase-accessible chromatin with sequencing (ATAC-seq) identifies regions of open chromatin across the genome, which are often regulatory elements like promoters and enhancers illumina.comactivemotif.com. Chromatin Immunoprecipitation Sequencing (ChIP-seq) is used to map the binding sites of specific proteins, such as transcription factors or histone modifications, on a genome-wide scale cd-genomics.comantibodies-online.com.
While direct ChIP-seq for this compound (β-catenin) to map its genome-wide binding sites is a common application in studying Wnt signaling, search results highlight the use of these techniques to understand the regulatory landscape influencing this compound expression or the downstream effects of this compound activity. For instance, paired analysis of ChIP-seq for histone modifications (H3K27ac and H3K4me3) alongside RNA-seq was used to study an enhancer element upstream of the this compound gene that regulates its expression in intestinal epithelia and colorectal cancer elifesciences.orgnih.gov. The combination of ATAC-seq and ChIP-seq allows researchers to correlate chromatin accessibility with the binding of specific proteins, providing a more comprehensive understanding of gene regulation cd-genomics.comcd-genomics.com. This integrated approach can help determine if transcription factors bind to accessible chromatin regions, suggesting active regulatory sites cd-genomics.com.
| Technique | Application for this compound | Key Findings/Insights |
| ATAC-seq | Identifying open chromatin regions, potential regulatory elements | Reveals accessible chromatin landscape potentially influencing this compound expression or regulated by this compound activity illumina.comactivemotif.com |
| ChIP-seq (Histone Modifications/Transcription Factors) | Mapping binding sites of regulatory proteins, studying epigenetic marks near this compound/targets | Used to study enhancers regulating this compound expression (e.g., H3K27ac, H3K4me3 ChIP-seq) or potential binding sites of this compound-interacting factors elifesciences.orgnih.govcd-genomics.comantibodies-online.com |
| Combined ATAC-seq and ChIP-seq | Integrated analysis of chromatin state and protein binding | Provides a comprehensive view of gene regulation, correlating accessibility with protein binding near this compound or its targets cd-genomics.comcd-genomics.com |
Single-Cell Resolution Approaches (e.g., Single-Cell RNA Sequencing)
Single-cell RNA Sequencing (scRNA-seq) allows for the analysis of gene expression at the level of individual cells, which is particularly valuable in heterogeneous tissues or populations. This resolution is crucial for understanding cell-type-specific roles of this compound and the impact of this compound mutations within complex environments like tumors.
scRNA-seq has been applied to study this compound in various cancer types, including desmoid tumors, hepatoblastoma, medulloblastoma, and colorectal cancer nih.govelifesciences.orgdtrf.orgmdpi.com. In desmoid tumors, which are characterized by this compound or APC mutations, scRNA-seq is being used to understand differences in gene activity between mutant desmoid cells and non-tumor cells within the same tissue dtrf.org. Researchers are also developing methods to combine scRNA-seq with single-cell genotyping to directly correlate gene expression profiles with the presence of this compound mutations in individual cells dtrf.org. In hepatoblastoma and medulloblastoma, scRNA-seq analysis has revealed a shared WNT-LEF1 driven oncogenic program and identified specific cell types where this signature is activated, often linked to this compound alterations mdpi.com. scRNA-seq has also been used to analyze cellular composition and expression profiles in the context of modulated this compound expression in mouse intestinal epithelia elifesciences.org.
| Technique | Application for this compound | Key Findings/Insights |
| Single-Cell RNA Sequencing | Gene expression analysis in individual cells within heterogeneous samples | Reveals cell-type-specific this compound expression and activity, identifies transcriptional programs in mutant cells, analyzes cellular composition changes nih.govelifesciences.orgdtrf.orgmdpi.com |
| Combined scRNA-seq & Genotyping | Correlating gene expression with mutation status in single cells | Allows direct assessment of the transcriptional impact of this compound mutations at single-cell resolution dtrf.org |
Biochemical and Structural Biology Techniques
Beyond analyzing the this compound gene and its transcripts, biochemical and structural biology techniques are vital for understanding the β-catenin protein itself, its interactions with other molecules, and its three-dimensional structure.
Protein-Protein Interaction Assays (e.g., Co-Immunoprecipitation, Proteomics)
Protein-protein interaction assays are used to identify proteins that physically associate with β-catenin. Co-Immunoprecipitation (Co-IP) is a widely used technique where an antibody specific to β-catenin is used to pull down β-catenin along with any interacting proteins from a cell or tissue lysate csic.esthermofisher.comresearchgate.net. These precipitated proteins can then be detected by Western blot or identified by mass spectrometry.
Proteomics approaches, particularly those coupled with immunoprecipitation like IP-Mass Spectrometry (IP-MS) or Rapid Immunoprecipitation Mass spectrometry of Endogenous proteins (RIME), offer high-throughput methods to identify β-catenin interaction partners on a larger scale thermofisher.comactivemotif.com. IP-MS has been used to characterize the specificity of this compound antibodies and identify known and novel interaction partners from cell lysates thermofisher.com. RIME is particularly suited for identifying transcriptional co-factors that interact with proteins like β-catenin at chromatin sites activemotif.com.
These techniques have revealed that β-catenin interacts with a variety of proteins involved in cell adhesion (e.g., components of the adherens junction) and Wnt signaling (e.g., transcription factors like LEF1/TCF and components of the destruction complex), as well as proteins in other cellular processes csic.esthermofisher.comactivemotif.com. For example, Co-IP experiments have validated interactions of this compound with proteins like EZR, ACTB, JUP, and MSN in extracellular vesicles csic.es.
| Technique | Application for this compound | Key Findings/Insights |
| Co-Immunoprecipitation (Co-IP) | Identifying direct physical interactions of β-catenin | Confirms interactions with known or candidate binding partners csic.esresearchgate.net |
| Immunoprecipitation followed by Mass Spectrometry (IP-MS, RIME) | High-throughput identification of β-catenin interaction partners | Reveals comprehensive protein interaction networks, identifies transcriptional co-factors and proteins in complexes with β-catenin thermofisher.comactivemotif.com |
Structural Determination (e.g., X-ray Crystallography, Cryo-EM)
Structural biology techniques aim to determine the three-dimensional atomic structure of proteins, which is crucial for understanding their function and interactions. X-ray Crystallography has been a dominant technique for solving protein structures at high resolution, although it requires the protein to form well-ordered crystals cancer.govcreative-biostructure.comnanoimagingservices.com. The crystal structure of this compound (PDB: 1JDH) is available and has been utilized in studies such as molecular docking simulations to evaluate potential inhibitors mdpi.com.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful complementary technique, particularly useful for determining the structures of large protein complexes or proteins that are difficult to crystallize cancer.govcreative-biostructure.comnanoimagingservices.comnih.govnih.gov. Cryo-EM allows visualization of proteins in near-native states and can capture different conformational states creative-biostructure.comnanoimagingservices.com. While specific Cryo-EM studies focused solely on the full-length, isolated this compound protein were not highlighted in the search results, Cryo-EM is increasingly applied to study large macromolecular assemblies involving β-catenin, such as the adherens junction complex or the Wnt signaling complex, where β-catenin plays a central role. The combination of X-ray crystallography and Cryo-EM can provide a more complete structural understanding, with high-resolution crystal structures of individual domains or interacting partners being docked into lower-resolution Cryo-EM maps of larger complexes cancer.govnih.gov.
| Technique | Application for this compound | Key Findings/Insights |
| X-ray Crystallography | Determining atomic-resolution structures of crystallized β-catenin | Provides detailed 3D structural information of β-catenin or its domains, used for understanding function and drug design (e.g., PDB: 1JDH) creative-biostructure.comnanoimagingservices.commdpi.com |
| Cryo-Electron Microscopy | Determining structures of large complexes involving β-catenin | Useful for visualizing β-catenin within larger assemblies (e.g., adherens junctions, Wnt signaling complexes) in near-native states creative-biostructure.comnanoimagingservices.comnih.govnih.gov |
Functional Enzyme Assays
Functional enzyme assays are crucial for understanding the enzymatic regulation of this compound activity, particularly its phosphorylation and ubiquitination, which dictate its stability and localization. Key enzymes involved in the Wnt pathway, such as Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β) and Casein Kinase 1 (CK1), phosphorylate β-catenin, marking it for degradation by the proteasome. cellsignal.com Assays measuring the kinase activity of GSK-3β and CK1 towards β-catenin or peptides derived from β-catenin are routinely used. These can include in vitro kinase assays using recombinant proteins and labeled ATP, or cell-based assays that assess β-catenin phosphorylation status via Western blot using phospho-specific antibodies.
Ubiquitination assays, which detect the addition of ubiquitin molecules to β-catenin, are also vital. These assays can involve immunoprecipitation of β-catenin followed by Western blotting with anti-ubiquitin antibodies, or the use of genetically encoded reporters that are sensitive to β-catenin ubiquitination and degradation. These methods help quantify the rate of β-catenin destruction complex-mediated degradation.
Research findings utilizing these assays have illuminated how mutations in this compound or components of the destruction complex (like APC) lead to stabilized, accumulated β-catenin, a hallmark of many cancers. aacrjournals.orgaacrjournals.org Studies have also employed enzyme inhibitors, such as GSK-3β inhibitors, in cell-based assays to demonstrate their effect on increasing β-catenin levels. nih.gov For instance, in silico studies have explored the binding affinity of potential GSK-3β inhibitors to the enzyme's active site. researchgate.netbiorxiv.orgbiorxiv.org
Biophysical and Live-Cell Imaging Approaches
Biophysical and live-cell imaging techniques provide dynamic insights into this compound behavior within living cells, complementing biochemical assays that offer a snapshot in time.
Electrophysiological Studies (e.g., Patch-seq)
Electrophysiological studies, such as patch-clamp recording, are employed to investigate the functional consequences of altered this compound signaling, particularly in excitable cells like neurons. While not directly measuring this compound protein dynamics, these techniques assess how this compound influences neuronal properties such as membrane potential, firing rate, and synaptic transmission. pnas.orgoup.comuchicago.edu Patch-seq, a technique combining patch-clamp recording with subsequent single-cell RNA sequencing, could potentially link the electrical properties of a neuron to its this compound expression levels and the expression of its downstream targets. nih.govresearchgate.net
Studies have shown that β-catenin can modulate AMPA-mediated synaptic currents and influence dendritic morphology, which in turn affects neuronal firing patterns. pnas.orguchicago.edu Research in mouse models with conditional knockout of this compound in specific neuronal populations, such as parvalbumin-expressing interneurons, has utilized electrophysiology to assess changes in neuronal activity and network excitability, correlating these with behavioral deficits. researchgate.netnih.govjci.org
Live-Cell Tracking and Dynamics
Live-cell imaging techniques enable the visualization and quantification of this compound protein localization, movement, and interactions in real-time within living cells. Techniques such as fluorescence microscopy, often using fluorescently tagged this compound, allow researchers to track its translocation between cellular compartments, such as the cytoplasm and nucleus, in response to Wnt signaling. uva.nlbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov
Advanced methods like Fluorescence Resonance Energy Transfer (FRET) can be used to study protein-protein interactions involving this compound in living cells, while Fluorescence Recovery After Photobleaching (FRAP) can provide information on the mobility and diffusion of this compound within different cellular environments. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov These approaches have revealed that this compound dynamics, including its nuclear accumulation upon Wnt stimulation and its association with slow-diffusing cytoplasmic complexes, are tightly regulated and play a crucial role in signal transduction. uva.nlresearchgate.netnih.gov Quantitative live-cell imaging has shown that endogenous this compound levels increase in the cytoplasm, nucleus, and even at the membrane upon WNT stimulation, with the membrane potentially acting as a buffer. uva.nlbiorxiv.orgbiorxiv.org
Table 1: Fold Increase of Endogenous this compound Levels Upon WNT3A Treatment (Example Data from Live-Cell Imaging)
| Cellular Compartment | Fold Increase (Median) | 95% Confidence Interval | Source |
| Cytoplasm | 1.7 | 1.7-2.3 | uva.nlbiorxiv.orgbiorxiv.org |
| Nucleus | 2.0-3.0 | 2.0-3.0 (range from sources) | uva.nlbiorxiv.orgbiorxiv.orgnih.gov |
Note: Data compiled from multiple sources, ranges reflect variability in findings.
Emerging Therapeutic Research Strategies Targeting this compound Signaling
Given the central role of this compound in various diseases, particularly those caused by its dysregulation, several therapeutic research strategies are being explored to modulate its signaling. nih.govpatsnap.comnih.gov
Gene Replacement Therapy via Viral Vectors (e.g., AAV)
For conditions caused by loss-of-function mutations in the this compound gene, such as this compound Syndrome, gene replacement therapy is an emerging strategy. nih.govnih.govThis compound-foundation.orgThis compound-foundation.orgcurethis compound.orguni-lj.siThis compound-foundation.orgbiospace.com This approach aims to deliver a functional copy of the this compound gene into the patient's cells using viral vectors, most commonly adeno-associated virus (AAV). nih.govThis compound-foundation.orgThis compound-foundation.orguni-lj.siThis compound-foundation.orgbiospace.com AAV vectors are favored due to their non-pathogenic nature and ability to deliver genetic material to target cells. nih.govThis compound-foundation.org
Research is focusing on developing optimized AAV vectors, such as AAV9, which can effectively target the central nervous system, relevant for neurological manifestations of this compound disorders. nih.govbiospace.com Preclinical studies using cell models (like patient-derived induced pluripotent stem cells and organoids) and animal models are being conducted to assess the efficacy and safety of AAV-mediated this compound gene delivery. nih.govThis compound-foundation.orgcurethis compound.orguni-lj.si The goal is to restore normal β-catenin protein levels and ameliorate disease phenotypes. curethis compound.orgThis compound-foundation.orgbiospace.com As of early 2025, some AAV-based gene therapy programs for this compound Syndrome have entered the manufacturing phase in preparation for clinical trials. nih.govnih.govThis compound-foundation.orgbiospace.com
RNA-Based Therapeutic Approaches
RNA-based therapies offer alternative strategies to modulate this compound levels or activity by targeting its mRNA. These approaches include the use of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). aacrjournals.orgaacrjournals.orgnih.govpatsnap.comThis compound-foundation.orgThis compound-foundation.orgpatsnap.comupenn.eduthno.orgnih.govgoogle.com
siRNAs are designed to bind to specific mRNA sequences, leading to their degradation and thus reducing the expression of the target protein. cellsignal.comaacrjournals.orgaacrjournals.orgnih.gov siRNA-mediated knockdown of β-catenin has been explored in cancer research to inhibit the proliferation and promote apoptosis of cancer cells with aberrant this compound activation. aacrjournals.orgaacrjournals.orgnih.govspandidos-publications.com
ASOs are single-stranded oligonucleotides that can bind to mRNA and modulate gene expression through various mechanisms, including promoting mRNA degradation or altering splicing. nih.govThis compound-foundation.orgThis compound-foundation.orgupenn.edugoogle.com For this compound haploinsufficiency, ASOs are being investigated to enhance the expression of the functional this compound allele by targeting non-productive splicing events or increasing mRNA stability. nih.govThis compound-foundation.orgThis compound-foundation.orgupenn.edu This aims to increase β-catenin protein production to compensate for the reduced levels caused by one non-functional gene copy. nih.govupenn.edu Research is ongoing to identify effective ASO sequences and optimize their delivery. This compound-foundation.orgpatsnap.com
Table 2: Examples of RNA-Based Therapeutic Strategies for this compound
| Strategy | Mechanism | Potential Application | Research Stage |
| siRNA | mRNA degradation, reduced protein expression | Inhibiting aberrant this compound in cancer | Preclinical, explored in cell and animal models |
| Antisense Oligonucleotides (ASOs) | Modulating mRNA splicing or stability, enhancing protein expression | Increasing this compound levels in haploinsufficiency | Preclinical, research on identifying effective sequences and delivery |
Spliceosome-Mediated RNA Trans-Splicing (SMART)
Spliceosome-mediated RNA trans-splicing (SMART) is an RNA-based technology that aims to correct mutations at the post-transcriptional level by modifying the mRNA sequence. This approach involves replacing selected exons in a target pre-mRNA molecule with exogenous sequences carried by a pre-trans-splicing molecule (PTM), generating a chimeric mRNA. biorxiv.orgbiorxiv.org The goal is to produce a corrected mRNA transcript that can be translated into a functional protein. A key advantage of SMART is its potential to preserve the endogenous gene regulation, which is particularly important for dosage-sensitive genes like this compound, where maintaining an appropriate protein level is critical. biorxiv.orgThis compound-foundation.org
Research into SMART for this compound syndrome, a disorder caused by this compound loss-of-function mutations, is exploring the feasibility of this strategy for β-catenin restoration. biorxiv.orgbiorxiv.orgresearchgate.net Studies have investigated PTMs targeting this compound introns 2, 5, and 6, evaluating their efficiency using reporter systems. biorxiv.orgsciety.org Targeting intron 2, for instance, could potentially replace the majority of the coding region, making the approach applicable to a wide range of mutations spread across the gene. biorxiv.org Strategies to enhance SMaRT efficiency include the design of short antisense RNAs to mask splicing regulatory elements and the introduction of a self-cleaving ribozyme at the 5' end of the PTM. biorxiv.orgsciety.org Successful trans-splicing of the endogenous this compound transcript has been confirmed in research, supporting the physiological relevance of this approach as a potential mutation-agnostic treatment for this compound syndrome. biorxiv.orgsciety.org
Exon-Skipping Strategies
Exon skipping is an RNA-based strategy that involves altering the splicing process to exclude specific exons from the mature mRNA transcript. This can be achieved using antisense oligonucleotides (ASOs) designed to bind to splicing regulatory elements, leading to the skipping of the targeted exon during splicing. While exon skipping is a potential therapeutic approach for various genetic disorders, its applicability depends on the specific mutation and gene structure. researchgate.net
In the context of this compound, exon skipping has been explored, particularly in the study of cancer. For example, CRISPR-mediated editing targeting exon 3 of the mouse this compound gene has been shown to induce exon skipping, resulting in in-frame transcripts and nuclear accumulation of β-catenin. researchgate.netresearchgate.netnih.gov Exon 3 of this compound encodes a regulatory region containing phosphorylation sites that govern β-catenin degradation. researchgate.net Skipping this exon can lead to a stabilized, gain-of-function β-catenin protein, mimicking mechanisms observed in some cancers. researchgate.netnih.govscitechdaily.com Research has demonstrated that CRISPR-induced exon skipping of this compound exon 3 can generate distinct gain-of-function isoforms that drive different subtypes of liver cancer in mice. nih.govscitechdaily.com While this highlights the role of exon skipping in this compound-driven tumorigenesis and provides experimental models, the direct therapeutic application of exon skipping for this compound loss-of-function disorders may be limited depending on the mutation location and the potential impact on protein function. This compound-foundation.org Some evaluations suggest that exon skipping may not be applicable for this compound syndrome. This compound-foundation.org
Genome Editing Technologies (e.g., CRISPR/Cas9 Prime Editing)
Genome editing technologies like CRISPR/Cas9 offer precise tools to modify the DNA sequence of the this compound gene itself. These technologies can be used to correct pathogenic mutations or introduce specific alterations for research purposes.
Prime editing, a more recent development in CRISPR technology, allows for targeted insertions, deletions, and all twelve possible point mutations without requiring a double-strand break in the DNA. crisprmedicinenews.comnih.gov This method uses a fusion protein of a Cas9 nickase and a reverse transcriptase guided by a prime editing guide RNA (pegRNA). crisprmedicinenews.com The pegRNA not only directs the Cas9 nickase to the target site but also provides a template for the reverse transcriptase to synthesize a new DNA sequence, which is then integrated into the genome. crisprmedicinenews.com
Prime editing holds promise for correcting genetic defects, including those in this compound. crisprmedicinenews.comnih.gov Research has demonstrated the use of prime editing to create precise in-frame deletions in the this compound gene in patient-derived organoids, mimicking mutations found in liver cancer. crisprmedicinenews.comnih.gov This allows researchers to study the functional consequences of specific this compound alterations in a controlled experimental system. While prime editing is still in its early stages for therapeutic application in this compound-related disorders, its ability to precisely modify the genome offers a powerful tool for both research into this compound function and the potential correction of pathogenic variants. This compound-foundation.orgcrisprmedicinenews.com Challenges include achieving maximal efficiency and developing effective delivery methods. This compound-foundation.org
Small Molecule Modulators of this compound Activity (Mechanistic focus only)
Small molecule modulators represent a class of therapeutic agents that can directly or indirectly influence the activity or levels of the this compound protein. Research in this area focuses on identifying compounds that can either activate or inhibit this compound signaling, depending on the desired therapeutic outcome (e.g., inhibiting aberrant activation in cancer or promoting activity in haploinsufficiency). The mechanistic focus of these studies is on how these molecules interact with this compound or components of the Wnt/β-catenin pathway to exert their effects.
Small molecule inhibitors targeting this compound activity are particularly relevant in cancers driven by aberrant Wnt/β-catenin signaling. These inhibitors can function through various mechanisms, including disrupting the formation of the β-catenin/TCF complex, which is essential for the transcription of downstream target genes involved in cell proliferation. patsnap.comoncotarget.com Other mechanisms include promoting the degradation of β-catenin or preventing its translocation into the nucleus. patsnap.com For instance, some small molecules may stabilize the interaction between this compound and components of the destruction complex, leading to increased β-catenin degradation. patsnap.comnih.gov
Examples of small molecule modulators and their proposed mechanisms include:
PKF115-584: An antagonist of the TCF/β-catenin complex that has been shown to decrease both cytoplasmic and nuclear β-catenin levels and downregulate the expression of proliferative genes. oncotarget.com
Esculetin: A natural small molecule that inhibits the formation of the β-catenin-TCF complex, thereby suppressing Wnt/β-catenin transcriptional activity. mdpi.com
Berberine: An isoquinoline (B145761) alkaloid that inhibits Wnt/β-catenin pathway activity, likely by increasing levels of APC, which promotes β-catenin degradation. mdpi.com
Taxifolin: Interacts with β-catenin and reduces its total levels. mdpi.com
Sitagliptin: Molecular docking studies suggest potential inhibitory effects on this compound by binding to its binding pocket. mdpi.com
These studies often involve in vitro experiments using cancer cell lines to assess the impact of small molecules on cell proliferation, apoptosis, and the expression of Wnt target genes. patsnap.commdpi.com Molecular docking simulations are also used to predict the binding affinity and interaction sites of small molecules with the this compound protein. mdpi.comresearchgate.net
Data on the mechanistic effects of small molecule modulators can be presented in tables summarizing the compound, its target within the Wnt/β-catenin pathway, and the observed mechanistic outcome in experimental models.
| Compound | Target/Mechanism | Observed Effect (Mechanistic) | Model System (Example) |
| PKF115-584 | TCF/β-catenin complex antagonist | Decreases cytoplasmic and nuclear β-catenin; downregulates proliferative genes. oncotarget.com | Pancreatic neuroendocrine tumor cells oncotarget.com |
| Esculetin | Inhibits β-catenin-TCF complex formation | Suppresses Wnt/β-catenin transcriptional activity. mdpi.com | Colorectal carcinoma cells mdpi.com |
| Berberine | Increases APC levels, promotes β-catenin degradation | Reduces transcription of Wnt target genes (e.g., CCND1, MYC). mdpi.com | Cell lines with TOPFlash reporter mdpi.com |
| Taxifolin | Interacts with β-catenin | Reduces total β-catenin levels. mdpi.com | HCT116 and HT-29 cell lines mdpi.com |
| Sitagliptin | Binds to this compound binding pocket (in silico) | Potential inhibitory effect on this compound activity. mdpi.com | In silico docking mdpi.com |
Research findings from preclinical studies contribute significantly to understanding how these small molecules interfere with β-catenin biology. patsnap.com
Q & A
Q. What systems biology approaches are suitable for modeling this compound's role in intestinal stem cell maintenance versus tumorigenesis?
- Methodological Answer : Construct gene regulatory networks using single-cell RNA-seq data from intestinal crypts and colorectal cancer (CRC) samples. Compare this compound target signatures (e.g., LGR5, ASCL2) across these populations. Use Boolean modeling to simulate Wnt pathway dynamics under varying this compound levels, and validate predictions with organoid culture assays .
Key Methodological Considerations
- Data Reproducibility : Always include biological replicates (n ≥3) and technical controls (e.g., spike-in DNA for ChIP-seq) to ensure robustness .
- Ethical Reporting : Disclose antibody catalog numbers, cell line authentication details, and raw data deposition in public repositories (e.g., GEO, PRIDE) .
- Interdisciplinary Collaboration : Engage bioinformaticians early in experimental design to optimize data analysis pipelines and avoid biases in omics studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
